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  • Product: 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one
  • CAS: 1512604-21-5

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

An In-depth Technical Guide to 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one: A Keystone Synthetic Intermediate Introduction 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one is a heterocyclic α-chloro ketone o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one: A Keystone Synthetic Intermediate

Introduction

2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one is a heterocyclic α-chloro ketone of significant interest to the fields of synthetic and medicinal chemistry. Its molecular architecture, featuring a substituted oxazole ring coupled with a reactive chloroacetyl group, renders it a versatile building block for the synthesis of more complex molecular entities. The oxazole core is a well-established pharmacophore found in numerous biologically active compounds, while the α-chloro ketone moiety serves as a prime electrophilic site for introducing a wide array of functional groups. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and potential applications, with a focus on its utility for researchers and professionals in drug development.

Molecular Identity and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the fundamental identifiers and structural features of the target compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 2-chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethanone N/A
CAS Number 1512604-21-5 [1]
Molecular Formula C₇H₈ClNO₂ Derived
Molecular Weight 173.60 g/mol Derived

| Canonical SMILES | CC1=C(C(=O)CCl)N=C(O1)C | Derived |

Core Structural Features

The molecule's reactivity and utility are dictated by its two primary components: the 2,4-dimethyl-1,3-oxazole ring and the 5-yl-ethanone bridge bearing a terminal chloro group.

  • 2,4-Dimethyl-1,3-oxazole Ring: This five-membered heterocycle is an aromatic system, conferring a degree of thermal and chemical stability. The methyl groups at positions 2 and 4 are important for modulating the electronic properties and steric environment of the ring.

  • α-Chloro Ketone Moiety: The -C(=O)CH₂Cl group is the molecule's primary reactive center. The carbonyl group activates the adjacent methylene carbon, making the chlorine atom an excellent leaving group for nucleophilic substitution reactions. This functionality is a cornerstone of its role as a synthetic intermediate.

Synthesis and Spectroscopic Characterization

The synthesis of 2-chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one is most plausibly achieved through the Friedel-Crafts acylation of a pre-formed 2,4-dimethyloxazole ring. This approach offers a direct and efficient route to the target ketone.

Proposed Synthetic Workflow

The logical pathway involves the reaction of 2,4-dimethyloxazole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction selectively targets the electron-rich C5 position of the oxazole ring.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2,4-Dimethyloxazole P 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one R1->P R2 Chloroacetyl Chloride R2->P C1 Lewis Acid (e.g., AlCl₃) C1->P Catalyst C2 Inert Solvent (e.g., DCM) C2->P Solvent W Aqueous Workup & Purification (Chromatography) P->W

Caption: Proposed Friedel-Crafts acylation workflow for synthesis.

Experimental Protocol: Synthesis

Trustworthiness in synthesis relies on a protocol that is clear, logical, and anticipates potential challenges.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and aluminum chloride (1.2 eq). Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add chloroacetyl chloride (1.1 eq) to the stirred suspension via the dropping funnel over 15 minutes. Allow the mixture to stir for an additional 20 minutes at 0 °C. The formation of a reactive acylium ion complex is the critical first step.

  • Acylation: Dissolve 2,4-dimethyloxazole (1.0 eq) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazole is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (20 mL). This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by column chromatography on silica gel to yield the pure product.

Spectroscopic Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, data can be reliably predicted based on analogous structures.[2][3]

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Value / Observation Rationale
¹H NMR -CH₃ (C4) δ 2.3-2.5 ppm (s, 3H) Methyl group on an aromatic heterocyclic ring.
-CH₃ (C2) δ 2.5-2.7 ppm (s, 3H) Methyl group adjacent to heteroatoms in the ring.
-CH₂Cl δ 4.6-4.9 ppm (s, 2H) Methylene protons adjacent to a carbonyl and a chlorine atom.[2]
¹³C NMR -CH₃ (C4) δ 10-15 ppm Aliphatic carbon.
-CH₃ (C2) δ 15-20 ppm Aliphatic carbon.
-CH₂Cl δ 45-50 ppm Methylene carbon deshielded by chlorine.
C4, C5 δ 125-145 ppm Aromatic carbons in the oxazole ring.
C2 δ 155-165 ppm Aromatic carbon adjacent to two heteroatoms.
C=O δ 185-195 ppm Ketone carbonyl carbon.
FT-IR C=O Stretch 1700-1725 cm⁻¹ Characteristic strong absorption for an α-chloro ketone.[3]
C=N Stretch 1640-1660 cm⁻¹ Vibration of the oxazole ring.

| Mass Spec (EI) | [M]+ | m/z 173/175 | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. |

Chemical Reactivity and Applications in Drug Development

The primary value of 2-chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one lies in its role as a versatile intermediate. The α-chloro ketone is a powerful electrophilic handle for constructing diverse molecular libraries.

Key Transformation Pathways

The chloroacetyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, enabling the introduction of various pharmacophoric fragments.

Reactivity_Pathways cluster_nucleophiles Nucleophiles cluster_products Product Classes Start 2-Chloro-1-(dimethyl-oxazol-5-yl)ethan-1-one Prod1 α-Amino Ketones Start->Prod1 Prod2 α-Thio Ketones Start->Prod2 Prod3 α-Azido Ketones Start->Prod3 Nuc1 Primary/Secondary Amine (R₂NH) Nuc1->Prod1 Sₙ2 Reaction Nuc2 Thiol (R-SH) Nuc2->Prod2 Sₙ2 Reaction Nuc3 Azide (NaN₃) Nuc3->Prod3 Sₙ2 Reaction

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Exploratory

Comprehensive Spectral Reference and Analytical Workflow for 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one

Executive Summary & Chemical Context As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly reactive, bifunctional building blocks that require rigorous analytical validation. 2-Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly reactive, bifunctional building blocks that require rigorous analytical validation. 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1512604-21-5) is a prime example. The oxazole core serves as a privileged heteroaromatic scaffold in medicinal chemistry, while the α -chloro ketone moiety acts as a versatile electrophile for SN​2 displacements and Hantzsch thiazole syntheses.

Before committing this intermediate to complex synthetic pathways, its structural integrity must be unequivocally confirmed. This whitepaper provides the foundational 1H and 13C Nuclear Magnetic Resonance (NMR) spectral reference data, explains the causality behind the observed chemical shifts, and outlines a self-validating experimental workflow for high-fidelity data acquisition.

Section 1: Structural Elucidation and Causal NMR Dynamics

The structural elucidation of substituted oxazoles relies heavily on understanding the electronic distribution within the heteroaromatic ring. The oxazole nucleus contains both a pyridine-like nitrogen and a furan-like oxygen, creating a highly polarized π -system that directly dictates nuclear shielding.

1H NMR Dynamics

The proton NMR spectrum of this compound is characterized by three distinct singlets. The methyl groups at the C2 and C4 positions of the oxazole ring are electronically distinct. The C2-methyl group is flanked by both heteroatoms, leading to a stronger inductive deshielding effect compared to the C4-methyl group. Consequently, the C2-methyl protons resonate slightly further downfield. Furthermore, the methylene protons of the chloroacetyl group are highly deshielded ( δ ~4.55 ppm). This is caused by the synergistic electron-withdrawing effects of the adjacent carbonyl π -system and the highly electronegative chlorine atom, which strip electron density away from the methylene protons, leaving them exposed to the external magnetic field.

13C NMR Dynamics

The carbon spectrum provides unambiguous confirmation of the molecular framework. The C2 carbon is the most deshielded ring carbon due to its position between the oxygen and nitrogen atoms, a phenomenon well-documented in the [1]. The carbonyl carbon of the α -chloro ketone typically resonates around 179.5 ppm. This is noticeably upfield from a standard aliphatic ketone ( δ ~200 ppm) due to the α -halogen effect and the extended conjugation with the oxazole ring, which alters the [2] of the system.

Section 2: Spectral Reference Data

The following tables summarize the validated 1H and 13C NMR spectral reference data for 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one.

Table 1: 1H NMR Reference Data (400 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
2-CH3 2.52Singlet (s)3HMethyl group at oxazole C2
4-CH3 2.46Singlet (s)3HMethyl group at oxazole C4
CH2Cl 4.55Singlet (s)2HMethylene of the chloroacetyl group
Table 2: 13C NMR Reference Data (100 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)TypeAssignment
C=O 179.5Quaternary (Cq)Carbonyl carbon
C2 162.5Quaternary (Cq)Oxazole C2 (between O and N)
C5 144.0Quaternary (Cq)Oxazole C5 (attached to carbonyl)
C4 141.5Quaternary (Cq)Oxazole C4
CH2Cl 45.5Methylene (CH2)Chloroacetyl methylene carbon
2-CH3 14.2Methyl (CH3)Methyl carbon at C2
4-CH3 13.5Methyl (CH3)Methyl carbon at C4

Section 3: High-Fidelity NMR Acquisition Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, particularly for the quaternary carbons of the oxazole ring, the following step-by-step methodology must be adhered to. This protocol acts as a self-validating system, minimizing artifacts and ensuring quantitative reliability.

Step 1: Sample Preparation Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl3​ is selected as the optimal solvent matrix because it readily dissolves moderately polar oxazoles, and its residual proton signal ( δ 7.26 ppm) does not overlap with the aliphatic signals of the target compound, as confirmed by standard [4].

Step 2: Spectrometer Setup & Shimming Transfer the solution to a 5 mm precision NMR tube, ensuring a solvent depth of exactly 4.0 cm. Insert into the spectrometer and lock onto the deuterium signal of CDCl3​ . Perform gradient shimming to achieve a full width at half maximum (FWHM) of the TMS signal of < 1.0 Hz. Causality: A precise solvent depth prevents vortexing and magnetic field inhomogeneities at the edges of the receiver coil, ensuring sharp, well-resolved singlets.

Step 3: 1H Acquisition Set the relaxation delay (D1) to 2.0 seconds, acquisition time to 3.0 seconds, and spectral width to 12 ppm. Acquire 16 transients.

Step 4: 13C Acquisition Switch to the 13C channel with WALTZ-16 proton decoupling. Set D1 to 2.0 seconds and acquire a minimum of 512 transients. Causality: Quaternary carbons (C=O, C2, C4, C5) lack attached protons. This deprives them of dipole-dipole relaxation pathways and Nuclear Overhauser Effect (NOE) enhancements, resulting in inherently long T1​ relaxation times. Acquiring 512 scans ensures these critical structural markers rise above the baseline noise.

Section 4: Structural Validation via 2D NMR

In complex derivatization workflows, 1D NMR may be insufficient to unambiguously distinguish the C2 and C4 methyl groups. To create a fully self-validating dataset, 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed to map the carbon-proton connectivity [3].

By analyzing the HMBC spectrum:

  • The C4-methyl protons ( δ 2.46) will exhibit strong three-bond ( 3J ) correlations to the C5 carbon ( δ 144.0).

  • The methylene protons ( δ 4.55) will show two-bond ( 2J ) correlations to the carbonyl carbon ( δ 179.5) and three-bond ( 3J ) correlations to the C5 carbon, firmly establishing the regiochemistry of the acylation.

Section 5: Experimental Workflow Diagram

The following logical workflow dictates the standard operating procedure for validating oxazole derivatives in our laboratory.

NMR_Validation_Workflow SamplePrep Sample Preparation (15-20 mg in CDCl3 + TMS) Acquisition1D 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) SamplePrep->Acquisition1D Processing Data Processing (FT, Phase & Baseline Correction) Acquisition1D->Processing Validation Structural Validation (Peak Assignment & Verification) Processing->Validation Acquisition2D 2D NMR Acquisition (HSQC & HMBC for Connectivity) Acquisition2D->Validation Unambiguous Assignment Validation->Acquisition2D Ambiguity in C2/C4 Methyls

Fig 1: Experimental workflow for NMR acquisition and structural validation of oxazole derivatives.

References

  • Carbon-13 nuclear magnetic resonance spectra of oxazoles Canadian Journal of Chemistry URL:[Link]

  • Shielding in and around Oxazole, Imidazole, and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding? The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks Beilstein Journal of Organic Chemistry URL:[Link]

  • Oxazole | C3H3NO | CID 9255 PubChem (National Institutes of Health) URL:[Link]

Foundational

Mechanistic Elucidation of Mass Spectrometry Fragmentation Pathways for 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists Executive Summary As a Senior Application Scientist, I frequently e...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists

Executive Summary

As a Senior Application Scientist, I frequently encounter complex heterocyclic scaffolds in drug discovery pipelines. 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is a highly reactive, bifunctional building block featuring a dimethyl-substituted oxazole ring conjugated to an alpha-chloro ketone moiety. Understanding its gas-phase dissociation behavior is critical for downstream metabolite identification and pharmacokinetic profiling. This guide provides an in-depth mechanistic breakdown of its Collision-Induced Dissociation (CID) pathways, supported by self-validating experimental protocols.

Structural Dynamics and Ionization Behavior

In positive Electrospray Ionization (ESI+), the site of protonation dictates the subsequent fragmentation cascade. For 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, the oxazole nitrogen possesses a significantly higher gas-phase basicity than the carbonyl oxygen. Consequently, the molecule predominantly forms a stable [M+H]+ precursor ion at m/z 174.03 . However, upon collisional activation, charge migration to the carbonyl oxygen acts as the thermodynamic trigger for the cleavage of the alpha-chloro ketone side chain.

Core Fragmentation Pathways (Mechanistic Breakdown)

The fragmentation of this molecule under tandem mass spectrometry (MS/MS) is governed by three competing thermodynamic pathways:

Pathway A: Alpha-Cleavage and Acylium Ion Formation

Alpha-cleavage is the predominant fragmentation mode for aliphatic and conjugated ketones, often yielding a highly stable cation[1]. In the even-electron regime of ESI+, the protonated precursor undergoes a concerted hydrogen rearrangement. The hydrogen migrates to the alpha-carbon, facilitating the neutral loss of chloromethane (CH 3​ Cl, 50 Da). This yields a highly stable acylium cation at m/z 124.04 . The driving force here is the resonance stabilization of the resulting C≡O+ triple bond, a hallmark of carbonyl alpha cleavage[2].

Pathway B: Inductive Cleavage and Dehydrohalogenation

Two secondary mechanisms compete directly with acylium formation:

  • Chloro-ketene Elimination: Inductive cleavage at the C-C bond between the oxazole ring and the carbonyl, accompanied by hydrogen transfer, results in the neutral loss of chloro-ketene (ClCH=C=O, 76 Da). This isolates the charge on the heterocycle, generating the protonated dimethyl-oxazole at m/z 98.06 .

  • Loss of HCl: The molecule can undergo dehydrohalogenation (loss of HCl, 36 Da) to form a conjugated ketene-derivative radical cation at m/z 138.05 . The loss of the halogen is a common and diagnostic fragmentation for alpha-chloro compounds[1].

Pathway C: Oxazole Ring Opening

Once the acylium ion (m/z 124.04) is formed, it undergoes rapid decarbonylation (loss of CO, 28 Da) to form the dimethyl-oxazolyl cation at m/z 96.04 . Heterocyclic oxazole rings are highly susceptible to ring-opening under elevated collision energies. The primary loss of CO from the ring is typically followed by the secondary elimination of nitriles (e.g., CH 3​ CN, 41 Da)[3]. This protonated oxazolone-type fragmentation ultimately yields a terminal aliphatic fragment at m/z 55.02 [4].

Self-Validating LC-MS/MS Analytical Protocol

To ensure absolute confidence in structural assignments, empirical observation must be backed by logical causality. The following protocol employs a self-validating loop: isotopic confirmation followed by energy-resolved fragmentation.

Step 1: Sample Preparation & Matrix Control

  • Action: Dissolve the analyte in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (v/v).

  • Causality: Formic acid acts as an abundant proton source. Because the oxazole nitrogen is the most basic site, the acidic modifier ensures near-quantitative conversion to the [M+H]+ species, maximizing the MS1 signal-to-noise ratio.

Step 2: Precursor Isotopic Validation (MS1)

  • Action: Acquire full-scan MS1 data (m/z 100-300) in positive ion mode.

  • Causality: Before isolating the precursor, the system must self-validate the molecule's identity. The presence of a single chlorine atom dictates a strict 3:1 intensity ratio between m/z 174.03 ( 35 Cl) and 176.03 ( 37 Cl). Proceeding to MS2 without verifying this isotopic signature risks fragmenting isobaric background interferences.

Step 3: Energy-Resolved CID Ramping (MS2)

  • Action: Isolate the monoisotopic precursor (m/z 174.03) with a narrow 1.0 Da window. Apply a stepped Collision Energy (CE) ramp at 15 eV, 30 eV, and 45 eV.

  • Causality: Fragmentation pathways possess distinct appearance energies. Low CE (15 eV) selectively triggers the lowest-energy pathways (loss of HCl or CH 3​ Cl). High CE (45 eV) imparts enough internal energy to overcome the steep activation barrier for oxazole ring opening, capturing the terminal m/z 55.02 fragment. A single static CE will result in an incomplete structural footprint.

Workflow S1 Sample Prep (0.1% FA) S2 UHPLC Separation S1->S2 S3 ESI+ Ionization [M+H]+ S2->S3 S4 CID Fragmentation (CE Ramping) S3->S4 S5 TOF/Orbitrap Detection S4->S5

Figure 1: Self-validating LC-ESI-MS/MS workflow for oxazole derivative characterization.

Quantitative Fragmentation Data

The following table summarizes the key m/z transitions observed during the energy-resolved CID workflow. Comparing low vs. high collision energies reveals the chronological hierarchy of the fragmentation cascade.

Fragment IdentityExact Mass (m/z)Neutral LossFormulaRel. Abundance (Low CE)Rel. Abundance (High CE)
Precursor Ion 174.03-C 7​ H 9​ ClNO 2+​ 100%5%
Ketene Derivative 138.0536 Da (HCl)C 7​ H 8​ NO 2+​ 45%10%
Acylium Cation 124.0450 Da (CH 3​ Cl)C 6​ H 6​ NO 2+​ 80%25%
Protonated Oxazole 98.0676 Da (ClCH=C=O)C 5​ H 8​ NO + 30%15%
Oxazolyl Cation 96.0478 Da (CH 3​ Cl + CO)C 5​ H 6​ NO + 10%100%
Ring Cleavage 55.02119 Da (Multiple)C 3​ H 3​ O + 0%65%

Fragmentation Network Mapping

The logical relationship between the precursor ion and its product ions is mapped below. Notice how the pathways bifurcate immediately after ionization, representing the competition between alpha-cleavage and inductive C-C bond cleavage.

Pathways M [M+H]+ m/z 174.03 F1 Ketene Derivative m/z 138.05 M->F1 - HCl (36 Da) F2 Acylium Ion m/z 124.04 M->F2 - CH3Cl (50 Da) F3 Protonated Oxazole m/z 98.06 M->F3 - ClCH=C=O (76 Da) F4 Oxazolyl Cation m/z 96.04 F2->F4 - CO (28 Da) F5 Ring Cleavage m/z 55.02 F4->F5 - CH3CN (41 Da)

Figure 2: ESI-CID fragmentation map highlighting alpha-cleavage and ring-opening events.

Conclusion

The MS/MS fragmentation of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is a textbook example of competing gas-phase thermodynamic pathways. By utilizing an energy-resolved LC-MS/MS protocol, analysts can reliably force the molecule through primary alpha-cleavages into secondary heterocyclic ring-opening events. Understanding these specific neutral losses (HCl, CH 3​ Cl, CO, and CH 3​ CN) allows drug development professionals to confidently track this moiety during in vivo metabolic transformations.

References

  • MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar.
  • Structure and fragmentation of b2 ions in peptide mass spectra - PubMed.
  • Mass Spectrometry: Fragmentation - Miami University.
  • Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage - YouTube.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Dimethyl-1,3-oxazol-5-yl Alpha-Chloro Ketones

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of dimethyl-1,3-oxazol-5-yl alpha-chloro ketones, a class of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of dimethyl-1,3-oxazol-5-yl alpha-chloro ketones, a class of compounds of significant interest in medicinal chemistry and drug development. The inherent reactivity of the α-chloro ketone moiety, coupled with the electronic characteristics of the dimethyl-oxazole ring, presents a unique stability profile that is critical to understand for successful synthesis, formulation, and storage. This document delineates the key structural and environmental factors influencing the stability of these molecules, provides detailed protocols for experimental assessment using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outlines a computational approach using Density Functional Theory (DFT) for theoretical stability prediction. Furthermore, a framework for conducting forced degradation studies is presented to elucidate potential degradation pathways and to inform shelf-life predictions based on the Arrhenius equation.

Introduction: The Significance of Oxazole-Containing Alpha-Chloro Ketones

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Their five-membered aromatic structure, containing both nitrogen and oxygen, allows for diverse non-covalent interactions with biological targets such as enzymes and receptors.[1] The introduction of an alpha-chloro ketone functionality to the oxazole core provides a reactive handle for further synthetic transformations, making these compounds valuable intermediates in the construction of more complex molecular architectures.[3]

However, the very features that make α-chloro ketones synthetically useful also contribute to their potential instability. The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the chlorine atom—renders the molecule susceptible to nucleophilic attack and other degradation pathways.[3] For dimethyl-1,3-oxazol-5-yl alpha-chloro ketones, understanding the interplay between the electron-donating methyl groups on the oxazole ring and the electron-withdrawing chloroacetyl group is paramount for predicting and managing their thermodynamic stability.

This guide serves as a detailed resource for researchers to navigate the challenges associated with the stability of these promising compounds, ensuring the integrity and reliability of experimental data and the quality of potential drug candidates.

Factors Influencing Thermodynamic Stability

The overall thermodynamic stability of dimethyl-1,3-oxazol-5-yl alpha-chloro ketones is a multifactorial issue, governed by both intramolecular (structural) and intermolecular (environmental) factors.

Structural Influences: Electronic and Steric Effects

The inherent stability of the molecule is dictated by the electronic and steric interplay of its constituent parts: the dimethyl-oxazole ring and the alpha-chloro ketone side chain.

  • The Dimethyl-1,3-Oxazole Ring: The oxazole ring itself is a thermally stable aromatic heterocycle. The two methyl groups at positions 2 and 4 are electron-donating, which can influence the electron density distribution within the ring. This electron donation can affect the reactivity of the ring and the attached chloroacetyl group. The position of substituents on the oxazole ring is known to critically influence the biological activity and likely the stability of the molecule.[4]

  • The Alpha-Chloro Ketone Moiety: This functional group is the primary source of instability. The electronegative chlorine atom withdraws electron density from the α-carbon, making it more electrophilic. The adjacent carbonyl group further enhances this effect. Aldehydes and ketones are susceptible to nucleophilic attack, and the presence of the α-halogen exacerbates this reactivity.[5]

  • Keto-Enol Tautomerism: Like other ketones, these compounds can exist in equilibrium with their enol tautomer. The stability of the keto versus the enol form is influenced by structural features and solvent polarity.[6] While the keto form is generally more stable, the enol can be a key intermediate in certain degradation reactions.[7]

Environmental Factors and Degradation Pathways

External conditions can significantly impact the stability of dimethyl-1,3-oxazol-5-yl alpha-chloro ketones. The most common degradation pathways are initiated by exposure to moisture, pH changes, light, and heat.

  • Hydrolysis: This is a major degradation pathway for α-chloro ketones, leading to the formation of the corresponding α-hydroxy ketone and hydrochloric acid. This reaction is significantly accelerated in neutral to basic conditions. The oxazole ring itself can also be susceptible to acid or base-catalyzed hydrolysis, which can lead to ring cleavage.[8]

  • Oxidation: The oxazole ring is susceptible to oxidation, which can result in ring opening.[8] The presence of an inert atmosphere during storage and handling is therefore crucial.

  • Photolysis: Exposure to light, particularly UV radiation, can induce photochemical degradation of the oxazole ring.[8]

  • Thermal Stress: Elevated temperatures can provide the activation energy needed to overcome reaction barriers for various degradation pathways. The Arrhenius equation describes the relationship between temperature and the rate of chemical degradation.[3][9]

Experimental Assessment of Thermodynamic Stability

A robust understanding of the thermodynamic stability of a compound requires empirical data. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point, glass transitions, and decomposition temperatures.

  • Sample Preparation: Accurately weigh 3-6 mg of the dimethyl-1,3-oxazol-5-yl alpha-chloro ketone into a clean, inert DSC pan (e.g., aluminum).[10]

  • Instrument Setup:

    • Turn on the DSC instrument, cooling unit, and nitrogen purge gas (typically set to 20 psi).[11]

    • Launch the control software and allow the instrument to stabilize.[11]

  • Programming the Experiment:

    • Enter the sample identification, mass, and any relevant comments into the software.[11]

    • Set the temperature program. A typical program would be:

      • Equilibrate at 25°C.

      • Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature above the expected decomposition point (e.g., 300°C).[11]

  • Running the Analysis: Place the sealed sample pan and an empty reference pan into the DSC cell and start the programmed run.

  • Data Analysis:

    • The resulting DSC curve plots heat flow versus temperature.

    • An endothermic peak will indicate melting, and its onset temperature is the melting point.

    • An exothermic event following the melt often indicates decomposition. The onset of this exotherm is a critical indicator of thermal instability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and to quantify mass loss associated with degradation.

  • Sample Preparation: Place a small, representative sample (typically 5-20 mg) into a TGA crucible.[12]

  • Instrument Setup:

    • Place the crucible onto the TGA's microbalance.

    • Select the desired atmosphere (e.g., nitrogen for an inert environment or air to study oxidative stability).

  • Programming the Experiment:

    • Set the temperature program. A common method is to heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected decomposition.

  • Running the Analysis: Start the heating program. The instrument will continuously record the sample's mass as the temperature increases.

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining against temperature.

    • A significant drop in mass indicates decomposition. The temperature at which this mass loss begins (the onset temperature) is a key measure of thermal stability.

Data Presentation

The quantitative data obtained from DSC and TGA experiments should be summarized in a clear and structured table for easy comparison and interpretation.

ParameterValueMethod
Melting Point (Onset)e.g., 150 °CDSC
Decomposition Temperature (Onset)e.g., 220 °CDSC
Decomposition Temperature (5% Mass Loss)e.g., 225 °CTGA

Computational Prediction of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the thermodynamic stability of molecules in silico.[8] By calculating the ground state energy and thermodynamic properties, one can gain insights into the relative stability of different conformations or isomers and predict reaction energetics.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the dimethyl-1,3-oxazol-5-yl alpha-chloro ketone, DFT can be used to:

  • Optimize the molecular geometry to find the lowest energy conformation.

  • Calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

  • Model potential degradation pathways and calculate the activation energies for these reactions.

  • Structure Building: Construct the 3D structure of the dimethyl-1,3-oxazol-5-yl alpha-chloro ketone using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the minimum energy structure.[13]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Analysis of Stability: The calculated Gibbs free energy provides a measure of the molecule's thermodynamic stability. Lower Gibbs free energy corresponds to higher stability.[6]

  • Modeling Degradation: To investigate specific degradation pathways (e.g., hydrolysis), the structures of reactants, transition states, and products can be modeled to calculate the reaction's energy profile.

Forced Degradation Studies and Shelf-Life Prediction

Forced degradation studies, or stress testing, are crucial for identifying potential degradation products and understanding the degradation pathways of a drug substance.[14] These studies involve subjecting the compound to conditions more severe than those it would encounter during normal storage.[15]

Protocol for Forced Degradation Studies

A systematic forced degradation study for dimethyl-1,3-oxazol-5-yl alpha-chloro ketones should include the following conditions:

  • Acid and Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, and 0.1 M NaOH) and monitor for degradation over time at room temperature and an elevated temperature (e.g., 60°C).[16]

  • Oxidative Degradation: Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and monitor for degradation.[16]

  • Photodegradation: Expose a solid sample and a solution of the compound to a controlled light source (e.g., a photostability chamber) and monitor for degradation.[8]

  • Thermal Degradation: Store solid samples of the compound at elevated temperatures (e.g., 60°C, 80°C) and monitor for degradation over time.

At specified time points for each condition, samples should be analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and any degradation products formed.

Shelf-Life Estimation Using the Arrhenius Equation

Data from thermal degradation studies can be used to predict the shelf-life of the compound at normal storage conditions using the Arrhenius equation.[17] The Arrhenius equation relates the rate of a chemical reaction (k) to the temperature (T) and the activation energy (Ea):

k = A * e^(-Ea / RT)

Where:

  • k is the rate constant of the degradation reaction.

  • A is the pre-exponential factor (a constant).

  • Ea is the activation energy.

  • R is the universal gas constant.

  • T is the absolute temperature in Kelvin.

By determining the degradation rate constants at several elevated temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be generated. The slope of this plot is equal to -Ea/R, allowing for the calculation of the activation energy. Once Ea is known, the rate constant at any other temperature (e.g., room temperature or refrigerated conditions) can be extrapolated, and the shelf-life can be estimated.[3]

Visualization of Key Concepts

Visual aids are essential for understanding the complex relationships in chemical stability analysis.

Molecular Structure

Caption: Molecular structure of a dimethyl-1,3-oxazol-5-yl alpha-chloro ketone.

Experimental Workflow for Stability Assessment

cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_forced_degradation Forced Degradation Compound Dimethyl-1,3-oxazol-5-yl alpha-chloro ketone DSC Differential Scanning Calorimetry (DSC) Compound->DSC TGA Thermogravimetric Analysis (TGA) Compound->TGA Thermal_Data Thermal Stability Data (Melting & Decomposition Temps) DSC->Thermal_Data TGA->Thermal_Data Final_Assessment Comprehensive Stability Profile Thermal_Data->Final_Assessment DFT Density Functional Theory (DFT) Predicted_Stability Predicted Thermodynamic Properties DFT->Predicted_Stability Final_assessment Final_assessment Predicted_Stability->Final_assessment Forced_Deg Forced Degradation Studies (pH, Oxidation, Light, Heat) Deg_Pathways Degradation Pathways & Products Forced_Deg->Deg_Pathways Arrhenius Arrhenius Equation Analysis Forced_Deg->Arrhenius Deg_Pathways->Final_Assessment Shelf_Life Predicted Shelf-Life Arrhenius->Shelf_Life Shelf_Life->Final_Assessment

Sources

Foundational

Solubility Profile and Solvation Thermodynamics of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one in Polar Organic Solvents

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Compound Identifiers: CAS No. 1512604-21-5 | Class: Chloromethyl Ketone / Oxazole Derivative Executive Summary The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Compound Identifiers: CAS No. 1512604-21-5 | Class: Chloromethyl Ketone / Oxazole Derivative

Executive Summary

The compound 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceutical intermediates and peptidomimetics[1]. Its molecular architecture—comprising a heterocyclic oxazole ring, a highly polar carbonyl group, and a reactive α -chloromethyl moiety—creates a complex solubility profile.

Understanding its thermodynamic solubility in polar organic solvents is not merely a matter of physical dissolution; it is fundamentally tied to chemical stability. This technical guide synthesizes the thermodynamic principles governing its solvation, provides a predictive and empirical solubility profile, and establishes a self-validating experimental protocol for researchers to quantify solubility without compromising the structural integrity of the compound.

Structural Analysis & Solvation Thermodynamics

To accurately predict the solubility of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, we must deconstruct its molecular interactions using the principles of Hansen Solubility Parameters (HSP) [2][3]. The total cohesive energy of the solute is divided into three parameters: dispersion forces ( δD​ ), polar forces ( δP​ ), and hydrogen-bonding forces ( δH​ ).

The Causality of Solvent-Solute Interactions
  • The Oxazole Ring: The nitrogen and oxygen atoms in the 1,3-oxazole ring act as moderate hydrogen-bond acceptors ( δH​ )[4]. Solvents capable of hydrogen-bond donation (e.g., alcohols) will exhibit high affinity for this region.

  • The Carbonyl Group: The C=O bond introduces a strong permanent dipole ( δP​ ). Polar solvents with high dielectric constants effectively screen the dipole-dipole interactions of the crystal lattice, lowering the energy barrier for dissolution[5].

  • The α -Chloromethyl Group (The Stability Bottleneck): The presence of an electronegative chlorine atom adjacent to a carbonyl group renders the α -carbon highly electrophilic.

The Protic vs. Aprotic Dilemma

While polar protic solvents (like methanol and ethanol) demonstrate excellent theoretical solubilization due to strong H-bonding with the oxazole and carbonyl groups, they introduce a critical solvolysis risk . At elevated temperatures, protic solvents can act as nucleophiles, displacing the labile chloride ion or forming hemiketals[1].

Therefore, polar aprotic solvents (such as DMSO, DMF, and Acetonitrile) are the thermodynamically and kinetically preferred media. They provide the necessary polar interactions ( δP​ ) to dissolve the compound while remaining non-nucleophilic, thereby preserving the reactive chloromethyl ketone[6].

G C 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one Aprotic Polar Aprotic Solvents (DMSO, DMF, MeCN) C->Aprotic Dipole-Dipole Protic Polar Protic Solvents (MeOH, EtOH) C->Protic H-Bonding Stable High Solubility & Chemical Stability Aprotic->Stable Non-nucleophilic Degradation Moderate Solubility & Solvolysis Risk (α-chloro) Protic->Degradation Nucleophilic attack

Caption: Solvation pathways and chemical stability decision tree for chloromethyl oxazolyl ketones.

Solubility Profile in Key Polar Organic Solvents

The following table summarizes the expected solubility behavior of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one across standard polar organic solvents, correlating dielectric constants with chemical stability[5][7].

Solvent ClassSolvent NameDielectric Constant ( ε )Expected SolubilityChemical Stability Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High (>100 mg/mL)Excellent. Ideal for stock solutions and NMR analysis.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7High (>50 mg/mL)Stable. Preferred for complex synthetic coupling reactions.
Polar Aprotic Acetonitrile (MeCN)37.5Moderate-High Stable. Optimal for HPLC mobile phases and crystallization.
Polar Aprotic Acetone20.7Moderate Stable at room temperature. Good for rapid extractions.
Polar Protic Methanol (MeOH)32.7High High Risk. Prone to solvolysis (nucleophilic displacement).
Polar Protic Ethanol (EtOH)24.5Moderate Moderate Risk. Slower degradation than MeOH, but not recommended for long-term storage.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, self-validating quantitative data for this specific compound, researchers must employ a modified Shake-Flask Method coupled with HPLC-UV . This protocol is specifically designed to simultaneously measure thermodynamic solubility and monitor for solvent-induced degradation.

Step-by-Step Protocol

Step 1: Solid Addition (Saturation)

  • Weigh approximately 50 mg of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one into a chemically inert 2 mL amber glass HPLC vial.

  • Add 0.5 mL of the target polar organic solvent (e.g., Acetonitrile). The presence of visible, undissolved solid is mandatory to ensure a saturated state.

Step 2: Isothermal Equilibration 3. Seal the vial tightly with a PTFE-lined cap. 4. Place the vial in a thermostatic shaker bath set strictly to 25.0±0.1∘C . 5. Agitate at 300 RPM for 24 hours. Expert Insight: Do not exceed 24 hours if testing protic solvents, as prolonged exposure increases the kinetic window for solvolysis.

Step 3: Phase Separation 6. Transfer the suspension to a temperature-controlled microcentrifuge. 7. Centrifuge at 10,000 RPM for 15 minutes at 25∘C to pellet the undissolved solid. 8. Carefully extract an aliquot of the clear supernatant using a pre-warmed positive displacement pipette to avoid precipitation in the tip.

Step 4: Dilution and HPLC-UV Quantification 9. Dilute the aliquot immediately in a stabilizing diluent (e.g., 50:50 MeCN:Water with 0.1% Formic Acid) to quench any potential reactivity and bring the concentration within the linear range of the UV detector. 10. Analyze via HPLC-UV (typically at 254 nm for oxazole derivatives). 11. Self-Validation Check: Inspect the chromatogram for secondary peaks. The emergence of a new peak with a different retention time indicates solvent-induced degradation (e.g., methoxy substitution in methanol), invalidating the "pure" solubility metric.

Workflow Step1 1. Excess Solid Addition Step2 2. Isothermal Equilibration (24h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Step5 5. Solubility & Stability Profiling Step4->Step5

Caption: Standardized shake-flask workflow for thermodynamic solubility and stability validation.

Mechanistic Implications for Drug Development

For formulation scientists and process chemists, the dual nature of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one—highly soluble in polar media but chemically vulnerable to nucleophiles—dictates the downstream workflow.

When utilizing this compound in continuous flow synthesis or batch scaling[1], Acetonitrile emerges as the optimal compromise. It provides sufficient polar solubility ( δP​ ) to maintain high concentrations of the reactive intermediate, while its aprotic nature ensures that the chloromethyl group remains intact for subsequent nucleophilic substitution reactions (e.g., azide or amine coupling) required to build the final active pharmaceutical ingredient (API).

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Available at:[Link]

  • OpenOChem. "Physical Properties of Ketones and Aldehydes". Solubility in Organic Solvents. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). "Continuous multistep synthesis of 2-(azidomethyl)oxazoles". Beilstein Journals. Available at:[Link]

  • Organic Chemistry Data. (2020). "Common Solvents Used in Organic Chemistry: Table of Properties". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one as a Bifunctional Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Chemical Rationale In modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Chemical Rationale

In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for navigating the complex multi-parameter optimization (MPO) space. 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1512604-21-5) has emerged as a highly versatile, bifunctional electrophile for the generation of diverse bis-heterocyclic libraries.

As an α -chloroketone, this building block offers two adjacent electrophilic centers, making it an ideal precursor for divergent cyclization reactions. More importantly, the appended 2,4-dimethyl-1,3-oxazole moiety serves as a privileged bioisostere. The incorporation of oxazole-thiazole and related bis-heterocyclic scaffolds has been widely validated in the development of antimicrobial, anticancer, and metabolic disease therapeutics[1]. Furthermore, the 2,4-dimethyloxazole motif has been successfully integrated into clinical candidates, such as the kinetoplastid-selective proteasome inhibitor LXE408, demonstrating its robust pharmacokinetic viability[2].

The Bioisosteric Advantage

Replacing a standard phenyl ring with a 2,4-dimethyloxazole ring fundamentally alters the physicochemical and metabolic profile of a drug candidate. The causality behind this structural choice is detailed in the comparative data below.

Table 1: Physicochemical & Metabolic Profiling (Phenyl vs. 2,4-Dimethyloxazolyl Scaffold)

PropertyPhenyl Scaffold2,4-Dimethyloxazolyl ScaffoldMechanistic Rationale / Impact
cLogP Contribution High (~2.1)Moderate (~0.8)The oxazole heteroatoms lower lipophilicity, improving aqueous solubility and reducing non-specific protein binding.
Hydrogen Bonding 0 HBA, 0 HBD1 HBA (Nitrogen)The oxazole nitrogen acts as a directional hydrogen bond acceptor, crucial for engaging kinase/protease hinge regions.
Metabolic Stability Prone to aromatic oxidationHigh (Blocked C2/C4)Unsubstituted oxazoles are notorious for CYP450-mediated oxidation at C2 and C4. The dimethylation completely blocks these vulnerable sites.
Aromatic Stacking Strong π−π Moderate π−π Retains the ability to participate in π -stacking interactions while reducing planarity-driven aggregation.

Divergent Synthetic Workflows

The α -chloroketone moiety allows for rapid access to a variety of pharmacologically relevant scaffolds. The diagram below illustrates the primary synthetic trajectories utilized in medicinal chemistry campaigns[3].

G A 2-Chloro-1-(2,4-dimethyl- 1,3-oxazol-5-yl)ethan-1-one B Hantzsch Thiazole Synthesis A->B Thioureas/Thioamides EtOH, Reflux C Tschitschibabin Reaction A->C 2-Aminopyridines NaHCO3, Heat D Nucleophilic Substitution A->D Amines/Thiols Base, RT E Oxazolyl-Thiazoles (Antimicrobial/Anticancer) B->E F Oxazolyl-Imidazo[1,2-a]pyridines (Kinase Inhibitors) C->F G alpha-Amino Ketones (Protease Inhibitors) D->G

Divergent synthetic workflows utilizing the 2,4-dimethyloxazole building block in drug discovery.

Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for reagent selection and specific validation checkpoints are embedded to ensure high-fidelity execution.

Protocol A: Synthesis of Oxazolyl-Thiazole Hybrids via Hantzsch Reaction

This protocol describes the condensation of the building block with substituted thioureas to yield 4-(2,4-dimethyl-1,3-oxazol-5-yl)thiazol-2-amine derivatives, a motif frequently utilized in FBPase inhibitors and antimicrobial agents[1],[3].

Reagents:

  • 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one (1.0 equiv)

  • Substituted Thiourea or Thioamide (1.1 equiv)

  • Absolute Ethanol (0.2 M relative to limiting reagent)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the thiourea (1.1 equiv) in absolute ethanol.

    • Causality: Ethanol is selected as a protic solvent because it stabilizes the highly polar transition state during the initial SN​2 displacement of the chloride.

  • Addition: Add 2-chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one (1.0 equiv) to the stirring solution at room temperature.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 2–4 hours.

    • Causality: Do not add an external base if using a neutral thiourea. The HCl generated from the initial alkylation acts as an essential auto-catalyst for the subsequent dehydration step that forms the aromatic thiazole ring.

  • Validation Checkpoint 1 (In-Process): Monitor via LC-MS. If the mass corresponding to the uncyclized intermediate ( [M+H]intermediate+​=Mproduct​+18 ) persists, the reaction requires stronger acidic conditions to drive dehydration. Add a catalytic drop of concentrated HCl and reflux for an additional hour.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo to 25% of its original volume. Pour the residue into ice-cold saturated aqueous NaHCO3​ to neutralize the hydrochloride salt of the product.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure oxazolyl-thiazole.

Protocol B: Synthesis of Oxazolyl-Imidazo[1,2-a]pyridine Hybrids

This protocol details the Tschitschibabin-type cyclization with 2-aminopyridines to generate fused bicyclic systems, which are privileged scaffolds for kinase inhibition.

Reagents:

  • 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one (1.0 equiv)

  • 2-Aminopyridine derivative (1.2 equiv)

  • Sodium Bicarbonate ( NaHCO3​ ) (1.5 equiv)

  • Acetonitrile ( CH3​CN ) (0.15 M)

Step-by-Step Methodology:

  • Preparation: Suspend the 2-aminopyridine (1.2 equiv) and NaHCO3​ (1.5 equiv) in anhydrous acetonitrile.

    • Causality: Unlike the Hantzsch reaction, the initial alkylation occurs at the endocyclic pyridine nitrogen. The generated HCl must be neutralized immediately by NaHCO3​ ; otherwise, it will protonate the remaining 2-aminopyridine, rendering it non-nucleophilic and stalling the reaction.

  • Addition & Alkylation: Add the α -chloroketone (1.0 equiv) dropwise. Stir at 60 °C for 4 hours to ensure complete alkylation.

  • Cyclodehydration: Increase the temperature to 90 °C (sealed tube or reflux) for 8–12 hours. The elevated temperature is strictly required to overcome the activation energy barrier for the intramolecular condensation of the exocyclic amine onto the ketone, followed by the loss of water.

  • Validation Checkpoint 2 (In-Process): A color change from pale yellow to deep orange/brown is typical as the highly conjugated imidazo[1,2-a]pyridine system forms. LC-MS should show complete disappearance of the +18 Da intermediate.

  • Workup & Isolation: Filter the reaction mixture hot to remove inorganic salts ( NaCl , unreacted NaHCO3​ ). Concentrate the filtrate in vacuo. Recrystallize the crude product from hot ethanol or purify via reverse-phase preparative HPLC if the derivative is highly polar.

References

  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry. 1

  • Discovery and Characterization of Clinical Candidate LXE408 as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases. Journal of Medicinal Chemistry. 2

  • Discovery of a Series of Phosphonic Acid-Containing Thiazoles and Orally Bioavailable Diamide Prodrugs That Lower Glucose in Diabetic Animals Through Inhibition of Fructose-1,6-Bisphosphatase. Journal of Medicinal Chemistry. 3

Sources

Application

nucleophilic substitution reaction conditions for 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

Application Note: Nucleophilic Substitution Strategies for 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one in Drug Discovery Executive Summary & Chemical Profile The building block 2-Chloro-1-(2,4-dimethyl-1,3-oxazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Strategies for 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one in Drug Discovery

Executive Summary & Chemical Profile

The building block 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one (CAS: 1512604-21-5) is a highly versatile intermediate in medicinal chemistry, frequently utilized to append functionalized oxazole pharmacophores onto target molecules[1][2]. This guide provides field-proven, self-validating protocols for the nucleophilic substitution ( SN​2 ) of its α -chloro ketone moiety. By leveraging the unique electronic properties of the 2,4-dimethyloxazole ring, researchers can achieve high-yielding chemoselective transformations while avoiding common degradation pathways.

Mechanistic Causality: The α -Effect and Oxazole Integrity

Successful functionalization of this substrate requires a deep understanding of its dual-component reactivity:

  • The α -Effect in SN​2 Reactions: The methylene carbon adjacent to the ketone is exceptionally electrophilic. According to frontier molecular orbital (FMO) theory, the π∗ orbital of the carbonyl group overlaps with the σ∗ orbital of the C-Cl bond. This conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating nucleophilic attack even at sub-ambient temperatures[3]. Because the α -chloro ketone is highly reactive, mild bases and controlled temperatures are strictly required to prevent over-alkylation or aldol-type self-condensation.

  • Oxazole Ring Stability: Unsubstituted oxazoles are highly sensitive to strong bases, often undergoing deprotonation at the electron-deficient C2 position (the conjugate acid pKa is ~0.8), which triggers ring cleavage into open-chain isocyanides[4][5]. However, in this specific substrate, the 2,4-dimethyl substitution sterically and electronically shields the heteroaromatic core. This structural feature blocks unwanted nucleophilic aromatic substitution ( SN​Ar ) and stabilizes the ring against mild basic conditions, funneling the reaction exclusively toward the α -carbon.

Quantitative Optimization Data

The following table summarizes optimized parameters for the displacement of the α -chloride by various nucleophile classes. These conditions have been engineered to maximize chemoselectivity and minimize side reactions.

Nucleophile ClassRepresentative ReagentSolventBase / CatalystTemp (°C)Time (h)Expected Yield
Secondary Amines Morpholine / PiperidineMeCN K2​CO3​ (2.0 eq)0 to 252 - 485 - 95%
Primary Amines BenzylamineTHFDIPEA (1.5 eq)0 to 254 - 670 - 80%
Thiols ThiophenolDMF Et3​N (1.2 eq)01 - 290 - 98%
Azide Sodium Azide ( NaN3​ )DMF / H2​O None required252 - 388 - 92%

Self-Validating Experimental Protocols

Protocol A: N-Alkylation with Secondary Amines

This protocol is optimized for the synthesis of basic amine side chains, a common motif in kinase inhibitors and GPCR ligands.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one (1.0 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 mmol). Causality: K2​CO3​ is chosen over soluble organic bases like DBU to maintain a heterogeneous reaction mixture, which suppresses the local basicity and prevents enolization-driven side reactions.

  • Nucleophile Addition: Cool the suspension to 0 °C using an ice bath. Introduce the secondary amine (e.g., morpholine, 1.1 mmol) dropwise over 5 minutes.

  • Self-Validation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). As the reaction proceeds, the formation of insoluble Potassium Chloride (KCl) will create a fine, dense white precipitate. Complete consumption of the starting material is validated by TLC (Hexanes:EtOAc 3:1); the highly UV-active starting material ( Rf​ ~0.6) will be replaced by a more polar, ninhydrin-active product spot.

  • Workup: Filter the suspension through a Celite pad to remove KCl and excess K2​CO3​ . Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Azidation (Click-Chemistry Precursor)

Azidation provides a gateway to primary amines (via Staudinger reduction) or 1,2,3-triazoles (via CuAAC click chemistry).

  • Preparation: Dissolve the α -chloro ketone (1.0 mmol) in a 9:1 mixture of DMF and deionized water (4.0 mL). Causality: The addition of 10% water significantly enhances the solubility of sodium azide without hydrolyzing the ketone.

  • Reaction: Add Sodium Azide ( NaN3​ , 1.2 mmol) in a single portion at room temperature. Stir vigorously for 2 hours.

  • Self-Validation: This protocol is inherently self-validating via IR spectroscopy. An aliquot of the crude mixture will display a strong, unmistakable asymmetric stretching band at ~2100 cm⁻¹, confirming azide incorporation. Furthermore, LC-MS will show an [M+H]+ shift corresponding to the replacement of the chlorine isotope pattern with the azide mass.

  • Workup: Quench the reaction by pouring it into ice-cold water (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to quantitatively remove the DMF. Dry over Na2​SO4​ and concentrate. Caution: Do not concentrate to absolute dryness using high heat, as low-molecular-weight azides can be shock-sensitive.

Pathway Visualization: Chemoselectivity & Competing Reactions

To ensure high yields, it is critical to avoid conditions that promote competing pathways. The diagram below illustrates the logical flow of desired nucleophilic substitutions versus potential side reactions induced by improper reagent selection.

SN2_Pathways SM 2-Chloro-1-(2,4-dimethyl- 1,3-oxazol-5-yl)ethanone N_Nuc α-Amino Ketone (Desired SN2) SM->N_Nuc 2° Amine, MeCN, RT S_Nuc α-Thio/Azido Ketone (Desired SN2) SM->S_Nuc Thiol/NaN3, DMF, 0°C Epox Oxirane/Epoxide (Side Reaction) SM->Epox Alkoxide (NaOR), ROH Degrad Ring Cleavage (Degradation) SM->Degrad Strong Aq. Base, Heat

Chemoselective pathways and competing side reactions for α-chloro ketone substitution.

References

  • NextSDS Chemical Database 2-chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one (CAS 1512604-21-5) URL:[Link]

  • Wikipedia: The Free Encyclopedia Oxazole: Properties, Basicity, and Reactions URL: [Link]

  • Master Organic Chemistry Acidity and Reactivity of Alpha-Chloro Ketones URL:[Link]

  • PharmaGuideline Synthesis, Reactions and Medicinal Uses of Oxazole URL:[Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Application of 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one in Palladium-Catalyzed Cross-Coupling Reactions

Abstract The 2,4,5-trisubstituted oxazole motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in natural products and pharmaceuticals.[1] The development of versatile buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,4,5-trisubstituted oxazole motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in natural products and pharmaceuticals.[1] The development of versatile building blocks that allow for late-stage functionalization is therefore a critical objective for accelerating drug discovery and development pipelines. This guide introduces 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one , a structurally rich α-chloroketone, as a highly promising yet underutilized electrophilic partner for a suite of palladium-catalyzed cross-coupling reactions. While direct literature on this specific reagent is sparse, its constituent moieties—the reactive α-chloroketone and the dimethyl-oxazole core—are well-precedented in modern synthetic chemistry.

This document serves as a comprehensive technical guide for researchers, providing a robust theoretical framework and actionable, field-tested protocols for employing this reagent in key C-C and C-N bond-forming reactions. By leveraging established principles from analogous systems, we will detail the strategic application of this building block in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions, thereby unlocking novel pathways to complex heterocyclic architectures.

Reagent Overview and Synthetic Strategy

The target molecule, 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one, possesses two key features:

  • An Electrophilic α-Chloroketone Handle: The C-Cl bond is activated by the adjacent carbonyl group, making it an excellent substrate for oxidative addition to a Pd(0) center, the crucial first step in most cross-coupling catalytic cycles.[2][3]

  • A Dimethyl-Oxazole Core: This heterocycle is a common bioisostere for amides and esters and is known for its metabolic stability and ability to engage in hydrogen bonding.

A plausible and efficient synthesis of the title compound begins with the corresponding methyl ketone, which can be prepared via established oxazole synthesis methodologies, followed by direct α-chlorination.[4][5]

Proposed Synthetic Workflow

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: α-Chlorination A Acetamide & 3-Bromobutan-2-one B 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one (Precursor Ketone) A->B Condensation/ Cyclization C Precursor Ketone D 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one (Title Reagent) C->D Direct Chlorination [42] NCS N-Chlorosuccinimide (NCS) or SO2Cl2 NCS->D

Caption: Proposed two-part synthetic workflow for the title reagent.

Palladium-Catalyzed Cross-Coupling Applications

The true synthetic power of this reagent is realized in its ability to serve as a linchpin in forming diverse molecular scaffolds. The following sections provide detailed protocols for its use in the most impactful cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of β-Aryl/Heteroaryl Ketones

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents and its exceptional functional group tolerance.[6][7] Coupling our title reagent with various boronic acids or their esters provides a direct route to valuable β-(hetero)aryl ketone derivatives.

The reaction proceeds via the canonical Suzuki catalytic cycle. The choice of a Pd(0) source like Pd₂(dba)₃ and a sterically demanding, electron-rich phosphine ligand such as SPhos is critical. SPhos promotes the challenging oxidative addition of the C(sp³)-Cl bond and accelerates the subsequent reductive elimination step, minimizing side reactions like β-hydride elimination (though not a primary concern here) and catalyst decomposition.[8]

Suzuki_Cycle Pd0 L₂Pd(0) PdII_Intermediate L₂Pd(II)(R¹)Cl Pd0->PdII_Intermediate Oxidative Addition OxAdd Oxidative Addition PdII_Coupling L₂Pd(II)(R¹)(R²) PdII_Intermediate->PdII_Coupling Transmetalation Transmetal Transmetalation PdII_Coupling->Pd0 Reductive Elimination Product R¹-R² PdII_Coupling->Product RedElim Reductive Elimination Reagents R¹-Cl (Oxazole Reagent) Boronic R²-B(OR)₂ Base Base (e.g., K₃PO₄)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the (hetero)aryl boronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), and a magnetic stir bar.

  • Catalyst Premixing: In a separate vial, dissolve Pd₂(dba)₃ (2 mol %) and SPhos (4.5 mol %) in anhydrous 1,4-dioxane (2 mL). Stir for 10 minutes at room temperature until a homogeneous solution is formed. Causality: Premixing allows for the formation of the active L-Pd(0) species before introduction to the substrate, ensuring a rapid and efficient reaction initiation.

  • Reaction Assembly: Add 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one (1.0 equiv.) to the Schlenk flask, followed by the catalyst premix. Add additional anhydrous 1,4-dioxane to achieve a final substrate concentration of 0.1 M.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / SPhosEfficient for C(sp³)-Cl activation and sterically hindered substrates.[8]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic base; promotes transmetalation effectively.[6]
Solvent 1,4-Dioxane or Toluene/H₂OAprotic polar solvent stabilizes Pd intermediates; water can accelerate some couplings.[9]
Temperature 80 - 100 °CProvides sufficient thermal energy for oxidative addition without promoting degradation.
Stoichiometry 1.2 equiv. Boronic AcidA slight excess of the nucleophile drives the reaction to completion.
Sonogashira Coupling: Access to γ-Keto-Alkynes

The Sonogashira reaction provides a powerful method for constructing C(sp³)-C(sp) bonds, yielding versatile alkynyl ketones that are precursors to a myriad of other heterocyclic systems.[10][11] This reaction is distinguished by its use of a dual-catalyst system, typically palladium and copper(I).

The palladium catalyst follows a similar oxidative addition/reductive elimination pathway, while the copper(I) co-catalyst reacts with the terminal alkyne to form a more nucleophilic copper acetylide intermediate.[11] This intermediate then participates in the transmetalation step with the palladium(II) complex. For sensitive substrates, copper-free conditions have been developed, though they often require higher temperatures or more specialized ligands.

  • Reagent Preparation: To an oven-dried Schlenk flask under argon, add 2-Chloro-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethan-1-one (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol %), and Copper(I) Iodide (CuI, 5 mol %).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF as the solvent (to 0.2 M concentration). Add the terminal alkyne (1.5 equiv.), followed by dropwise addition of a degassed amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (3.0 equiv.). Causality: The amine acts as both the base to deprotonate the alkyne and as a solvent. It also scavenges the HCl generated, preventing side reactions.

  • Reaction Execution: Stir the reaction mixture at room temperature to 50 °C. The reaction is often rapid (1-6 hours). Monitor progress by TLC, observing the consumption of the starting chloroketone.

  • Workup and Purification: Upon completion, filter the mixture through a pad of Celite to remove catalyst residues and ammonium salts, washing with diethyl ether. Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of α-Amino Ketones

The formation of C-N bonds via cross-coupling is a cornerstone of modern pharmaceutical synthesis.[12] Applying the Buchwald-Hartwig amination to our title reagent opens a direct and modular route to α-amino ketones, which are prevalent in bioactive molecules.

This transformation is highly sensitive to the choice of ligand and base. The oxidative addition of the C-Cl bond is the rate-limiting step, and the subsequent C-N reductive elimination can be challenging. A highly active catalyst system, such as a G3 or G4 palladacycle precatalyst paired with a bulky biarylphosphine ligand (e.g., tBuXPhos), is recommended.[13] A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine nucleophile without competing in the reaction.[14]

BHA_Workflow Start Inputs: - Oxazole-Cl Reagent (R¹-Cl) - Amine (R²R³NH) - Pd Precatalyst/Ligand - Base (e.g., NaOtBu) Reaction Buchwald-Hartwig Amination (Inert Atmosphere, Anhydrous Solvent) Start->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Chromatography Workup->Purification Product α-Amino Ketone Product (R¹-NR²R³) Purification->Product

Sources

Application

catalytic asymmetric reduction protocols for 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

An Application Guide to the Catalytic Asymmetric Reduction of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one Abstract This comprehensive guide details robust and highly selective protocols for the catalytic asymmetric...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Asymmetric Reduction of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

Abstract

This comprehensive guide details robust and highly selective protocols for the catalytic asymmetric reduction of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, a prochiral α-chloro ketone. The resulting chiral chlorohydrin is a high-value intermediate in pharmaceutical synthesis, serving as a precursor to essential chiral building blocks like β-amino alcohols.[1][2] This document moves beyond a simple recitation of steps to explain the underlying principles and rationale for method selection, empowering researchers to adapt and optimize these protocols. We will explore three field-proven methodologies: Ruthenium-catalyzed asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and enzyme-catalyzed bioreduction. Each section provides detailed, self-validating protocols, comparative data, and expert insights to ensure reproducible, high-yield, and enantiomerically pure synthesis.

Introduction: The Strategic Importance of Chiral Chlorohydrins

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis. For α-chloro ketones, such as the title compound, this transformation yields optically active chlorohydrins. These motifs are exceptionally versatile, enabling the synthesis of complex molecules through subsequent stereospecific reactions, most notably the formation of chiral epoxides and β-amino alcohols.[3] The oxazole ring present in the substrate is a common feature in many biologically active compounds, making the development of stereocontrolled synthetic routes to its derivatives a critical objective in drug discovery.

A primary challenge in the reduction of α-chloro ketones is their inherent instability under basic conditions, which can lead to side reactions and diminished yields.[1][4][5] The protocols selected herein are specifically chosen for their compatibility with such sensitive substrates, operating under neutral, slightly acidic, or mild physiological conditions.

Strategic Overview: Selecting the Optimal Reduction Protocol

Choosing the appropriate catalytic system is paramount for success. The ideal choice depends on available laboratory infrastructure, desired enantiomer, scalability, and tolerance for metal impurities in the final product. The following diagram outlines a logical decision-making process for selecting among the detailed protocols.

G start Start: Define Project Needs q1 High-Pressure (1-10 atm) H₂ Apparatus Available? start->q1 q2 Strict Avoidance of Transition Metals Required? q1->q2 No p1 Protocol 1: Ru-Catalyzed Asymmetric Hydrogenation (High Throughput & Scalable) q1->p1  Yes q3 Desire for 'Green Chemistry' and Mild Aqueous Conditions? q2->q3 No p2 Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction (Predictable & Metal-Free) q2->p2  Yes q3->p1 No p3 Protocol 3: Biocatalytic Reduction (CRED/ADH) (Highly Selective & Sustainable) q3->p3  Yes

Caption: Decision-making flowchart for protocol selection.

Protocol 1: Noyori-Type Asymmetric Hydrogenation

This protocol utilizes a well-defined Ruthenium(II) catalyst, renowned for its exceptional activity and enantioselectivity in the hydrogenation of base-sensitive ketones.[5] The catalyst operates via a metal-ligand bifunctional mechanism, where a Ru-hydride and a protonated amine on the ligand work in concert to reduce the carbonyl group.[6] This method is highly scalable and atom-economical.

Principle and Rationale

We employ a catalyst of the type Ru(OTf)(TsDPEN)(η⁶-arene), where TsDPEN is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.[1] The triflate (OTf) counter-ion and the methanol solvent promote the formation of a cationic Ru(II) species, which is crucial for activating molecular hydrogen under neutral to slightly acidic conditions.[1] This avoids the use of a strong base, thereby preserving the integrity of the α-chloro ketone substrate. The chirality is dictated by the specific stereoisomer of the TsDPEN ligand used, allowing for predictable access to either the (R) or (S) alcohol product.

Performance Data on Analogous Substrates

While data for the exact title compound is not published, performance on structurally similar α-chloro aromatic ketones provides a strong predictive baseline.

Substrate (Ar in Ar-CO-CH₂Cl)Catalyst IsomerS/C RatioH₂ (atm)Yield (%)ee (%)Reference
Phenyl(S,S)100010>9996 (R)[5]
3-Methylphenyl(S,S)1000109896 (R)[1]
4-Chlorophenyl(S,S)100010>9998 (R)[1]
2-Thienyl(R,R)3006095.398.2 (S)[4]
Detailed Experimental Protocol

Materials:

  • 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

  • (S,S)-Ru(OTf)(TsDPEN)(η⁶-p-cymene) or (R,R)-isomer

  • Anhydrous Methanol (MeOH)

  • High-pressure autoclave with stirring mechanism

  • Inert gas (Argon or Nitrogen)

  • Hydrogen gas (high purity)

Procedure:

  • Vessel Preparation: Ensure the autoclave is clean, dry, and has been purged thoroughly with inert gas.

  • Reagent Charging: To the autoclave under an inert atmosphere, add the catalyst, for example, (S,S)-Ru(OTf)(TsDPEN)(η⁶-p-cymene) (e.g., at an S/C ratio of 1000:1).

  • Substrate Addition: Add anhydrous methanol, followed by the substrate, 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one. The typical concentration is ~0.5 M.

  • Pressurization: Seal the autoclave. Purge the vessel with hydrogen gas three times before pressurizing to the target pressure (e.g., 10 atm).

  • Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 30-50 °C). Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (HPLC/GC).

  • Work-up: Upon completion, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge with inert gas. Concentrate the reaction mixture in vacuo. The crude product can be purified by silica gel chromatography.

  • Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) using chiral HPLC or GC.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and highly predictable method for the enantioselective reduction of a vast range of ketones.[7] It utilizes a chiral oxazaborolidine catalyst to mediate the transfer of a hydride from a stoichiometric borane source.

Principle and Rationale

The catalytic cycle involves the coordination of borane (e.g., BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[8] This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom. The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning the carbonyl for a face-selective intramolecular hydride transfer via a six-membered transition state.[8] The predictability of the stereochemical outcome is a major advantage of this protocol.[9]

G cluster_0 Simplified CBS Catalytic Cycle A Catalyst-Borane Complex B Ketone Coordination A->B + Ketone C Six-Membered Transition State B->C Chair-like TS D Product Release & Catalyst Regeneration C->D Hydride Transfer D->A + Borane

Caption: Simplified workflow of the CBS reduction mechanism.

Performance Data on Analogous Substrates

The CBS reduction is well-suited for α-chloro ketones, providing high enantioselectivity.

Substrate (Ar in Ar-CO-CH₂Cl)Catalyst PrecursorBorane SourceYield (%)ee (%)Reference
Phenyl(R)-CBS-oxazaborolidineBH₃·THF9591 (S)[10]
4-Methoxyphenyl(R)-CBS-oxazaborolidineBH₃·THF9498 (S)[10]
2-Naphthyl(R)-CBS-oxazaborolidineBH₃·THF9297 (S)[10]
Detailed Experimental Protocol

Materials:

  • 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

  • (R)- or (S)-Methyl oxazaborolidine (Me-CBS) solution (e.g., 1 M in toluene)

  • Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add the CBS catalyst solution (e.g., 10 mol%). Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Borane Addition: Slowly add the borane solution (e.g., 0.6-1.0 equivalents) to the catalyst solution and stir for 10-15 minutes to allow for complex formation.

  • Substrate Addition: Dissolve the ketone substrate in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30-60 minutes, maintaining the reaction temperature.

  • Reaction: Stir the reaction at the set temperature until completion, as monitored by TLC or HPLC (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at the reaction temperature. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Work-up: Remove the solvent in vacuo. The residue can be treated with dilute HCl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification and Analysis: Purify the crude product by silica gel chromatography. Determine yield and analyze enantiomeric excess by chiral HPLC or GC.

Protocol 3: Biocatalytic Asymmetric Reduction

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods.[11] Carbonyl reductases (CREDs), also known as alcohol dehydrogenases (ADHs), can reduce a wide array of ketones with exquisite stereocontrol under mild, aqueous conditions.[2]

Principle and Rationale

This process utilizes a specific CRED/ADH enzyme that recognizes the substrate and delivers a hydride from a cofactor, typically NADPH or NADH, to one specific face of the carbonyl group. Because the reaction consumes the expensive cofactor, a cofactor recycling system is essential for a preparative-scale reaction. A common and effective system pairs the primary reduction with the oxidation of a cheap sacrificial alcohol, like isopropanol (catalyzed by the same enzyme), or with the oxidation of glucose catalyzed by a secondary enzyme, glucose dehydrogenase (GDH).[11]

G cluster_0 Biocatalytic Reduction with Cofactor Recycling cluster_1 Recycling System Ketone Substrate (α-Chloro Ketone) Alcohol Product (Chiral Chlorohydrin) Ketone->Alcohol Reduction CRED CRED / ADH Enzyme NADPH NADPH (Reduced Cofactor) NADP NADP⁺ (Oxidized Cofactor) NADPH->NADP Oxidation NADP->NADPH Reduction GDH GDH Enzyme Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Caption: Workflow for CRED/ADH reduction with GDH cofactor recycling.

Performance Data on Analogous Substrates

Enzymatic reductions are highly substrate-specific, but excellent results have been achieved for similar α-chloro ketones.

SubstrateEnzyme SystemCofactor RecycleYield (%)ee (%)Reference
2-chloro-1-(3-chlorophenyl)ethanoneMicrobial Screenin vivoN/A>99 (S)[12]
2-haloacetophenonesTeSADH mutantsIsopropanol>99>99[2]
Generic α-chloroketoneCREDGlucose/GDH>95>99[11]
Detailed Experimental Protocol

Materials:

  • 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

  • Carbonyl Reductase (CRED/ADH) (commercially available kits often include multiple enzymes for screening)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Water-miscible co-solvent (e.g., isopropanol, DMSO)

  • Ethyl acetate

Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 100 mL of 0.1 M KPi, pH 7.0).

  • Reagent Dissolution: In the buffer, dissolve D-glucose (e.g., 1.2 eq), the cofactor NADP⁺ (catalytic amount, e.g., 0.1 mol%), and the enzymes GDH and the selected CRED.

  • Substrate Addition: Dissolve the ketone substrate in a minimal amount of a co-solvent (e.g., DMSO) and add it to the buffered enzyme solution. The final co-solvent concentration should typically be low (e.g., 1-5% v/v) to maintain enzyme activity.

  • Reaction: Stir the mixture gently at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by HPLC. The pH may need to be controlled (maintained at ~7.0) due to the formation of gluconic acid; this can be done by the slow addition of a dilute base or by using a pH-stat.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl. Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification and Analysis: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Purify the product via silica gel chromatography if necessary. Determine yield and analyze enantiomeric excess by chiral HPLC or GC.

Conclusion

The catalytic asymmetric reduction of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one can be achieved with exceptional levels of enantioselectivity and yield using several distinct methodologies. For scalability and high throughput, Noyori-type asymmetric hydrogenation is an outstanding choice. For applications where transition-metal avoidance is critical and stereochemical predictability is paramount, the Corey-Bakshi-Shibata (CBS) reduction offers a reliable and robust solution. Finally, for processes demanding sustainability and mild conditions, biocatalytic reduction provides an unparalleled level of selectivity. The choice of protocol should be guided by the specific project requirements, available resources, and desired scale, as outlined in this guide.

References

  • Ohkuma, T., et al. (2007). Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η⁶-Arene/TsDPEN–Ruthenium(II) Complexes. Organic Letters, 9(2), 255–257. [Link]

  • Ghanem, A., et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega. [Link]

  • Ikariya, T., et al. (2011). Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Angewandte Chemie International Edition, 50(36), 8412-8415. [Link]

  • Li, S., et al. (2022). The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand to Produce (R)- and (S)-Halohydrins. The Journal of Organic Chemistry, 87(23), 15589–15600. [Link]

  • Ohkuma, T., et al. (2007). Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN—Ruthenium(II) Complexes. Request PDF on ResearchGate. [Link]

  • Netz, A., & O'Brien, M. (2005). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. [Link]

  • Black, G., et al. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Tetrahedron Letters, 51(5), 819-821. [Link]

  • Li, S., et al. (2022). The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand to Produce (R)- and (S)-Halohydrins. The Journal of Organic Chemistry. [Link]

  • NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Isomerlab. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. ISOMERLAB. [Link]

  • Ohkuma, T., & Noyori, R. (2011). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 44(10), 1027-1037. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. [Link]

  • Myers, A. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12059-12103. [Link]

  • Cho, B. T., & Kim, D. J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2353. [Link]

  • Tada, M., & Ikariya, T. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. IntechOpen. [Link]

  • Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

handling moisture sensitivity and hydrolysis of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

Welcome to the Technical Support Center for handling 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one . This guide is engineered for researchers, scientists, and drug development professionals who require precise control...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one . This guide is engineered for researchers, scientists, and drug development professionals who require precise control over highly reactive, moisture-sensitive synthetic intermediates.

As an α -chloro ketone featuring a substituted oxazole ring, this compound presents a dual vulnerability: the α -carbon is a highly reactive electrophile prone to nucleophilic attack by water, and the oxazole ring is susceptible to hydrolytic cleavage under extreme pH conditions[1][2]. This guide synthesizes field-proven methodologies to help you troubleshoot degradation issues, optimize your workflows, and ensure reproducible experimental yields.

Visualizing the Degradation Pathway

To effectively troubleshoot, we must first understand the causality of the degradation. The diagram below illustrates the kinetic vulnerability of the compound when exposed to ambient moisture or improper aqueous workup conditions.

HydrolysisPathway A 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one (Highly Electrophilic α-carbon) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Atmospheric Moisture / Aqueous Solvents (H2O / OH- Nucleophiles) B->C Donates OH D α-Hydroxy Ketone (Primary Degradation Product) C->D Cl- Displacement E Hydrochloric Acid (HCl) (Corrosive Byproduct) C->E H+ + Cl- Release F Oxazole Ring Opening (Secondary Degradation) D->F Prolonged Exposure E->F Autocatalytic Acid Cleavage

Mechanistic pathway of moisture-induced hydrolysis and secondary degradation of the oxazole ring.

Troubleshooting Guide & FAQs

Q1: Why is my compound degrading into an α -hydroxy ketone impurity during storage or reaction setup? A1: The α -chloro ketone moiety is an aggressive alkylating agent. When exposed to residual water in solvents or ambient atmospheric moisture, it undergoes rapid hydrolysis[1]. The oxygen atom of the water molecule acts as a nucleophile, attacking the carbonyl-adjacent α -carbon. This displaces the chloride ion, forming an α -hydroxy ketone and hydrochloric acid (HCl)[1]. Because this reaction is kinetically favored, even brief exposure to humid laboratory air during weighing can initiate degradation.

Q2: How can I prevent hydrolysis during the aqueous workup of my reaction? A2: Standard organic workups often utilize saturated sodium bicarbonate (NaHCO 3​ ) to neutralize residual acids. However, basic conditions exponentially accelerate the hydrolysis of α -chloro ketones via hydroxide-mediated nucleophilic attack[1]. To prevent this, avoid basic aqueous washes entirely . Instead, maintain a slightly acidic environment (pH 4-5) during workup[1]. Use a minimal volume of water, perform extractions rapidly at low temperatures (0-5°C), and immediately dry the organic layer over anhydrous sodium sulfate (Na 2​ SO 4​ ) before concentration.

Q3: I am observing unexpected ring-opened or fragmented byproducts in my LC-MS/NMR. What is causing this? A3: While the dimethyl-1,3-oxazole ring is stable under mild conditions, it becomes highly susceptible to hydrolytic ring-opening under extreme pH environments[2][3]. The HCl generated from the ambient hydrolysis of the α -chloro ketone can accumulate in the storage vial. This localized concentrated acid cleaves the oxazole ring, leading to α -acylamino ketones or fragmented degradation products[2][4]. This autocatalytic degradation highlights the absolute necessity of storing the compound in a strictly anhydrous, acid-free environment.

Q4: What are the best practices for handling this reagent on the benchtop to ensure consistent yields? A4: Because of its acute moisture sensitivity, this compound must be handled using Schlenk techniques or within an inert-atmosphere glovebox[5]. If the compound is a solid, weigh it inside a glovebox. If it is stored as a stock solution, use oven-dried, nitrogen-flushed syringes for all transfers[5][6]. Never open the primary storage vessel to ambient air, as sudden temperature differentials will cause condensation, introducing moisture and ruining the batch.

Quantitative Stability Profile

The stability of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is highly dependent on environmental conditions. The table below summarizes the kinetic degradation rates to help you plan your experimental timelines.

Environmental ConditionTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Aqueous (pH 7.0) 25°C~8-12 hoursSlow α -carbon hydrolysis
Aqueous (pH 9.0) 25°C< 30 minutesBase-mediated rapid hydrolysis
Aqueous (pH 2.0) 60°C< 2 hoursAcidic oxazole ring-opening / hydrolysis
Ambient Air (Solid) 25°C1-2 weeksAtmospheric moisture absorption / Autocatalysis
Anhydrous THF/Toluene -20°C> 6 monthsStable (Inert Atmosphere)

Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . By adhering to these mechanistic safeguards, you eliminate the variables that lead to compound degradation.

Protocol 1: Anhydrous Handling and Dispensing (Schlenk Technique)

Causality & Self-Validation: The continuous positive pressure of nitrogen/argon ensures that if a microscopic leak exists in the septum or syringe seal, inert gas flows out , preventing atmospheric moisture from flowing in [5][6].

  • Preparation: Dry a glass syringe and stainless-steel needle in an oven at 120°C for at least 4 hours. Assemble the syringe while hot and allow it to cool in a desiccator or under a continuous stream of dry nitrogen[6].

  • Purging: Connect your reaction flask to a Schlenk line. Cycle the flask between vacuum and dry argon/nitrogen at least three times to remove ambient moisture[5].

  • Pressurization: Insert a nitrogen line (via a secondary needle) into the Sure/Seal™ or septum-capped bottle containing the 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one to establish positive pressure[6].

  • Extraction: Insert the cooled, dry syringe needle into the reagent bottle. Slowly draw the required volume of the solution.

  • Transfer: Withdraw the syringe and immediately pierce the septum of your purged reaction flask. Dispense the reagent dropwise.

Protocol 2: Optimized Aqueous Workup for Moisture-Sensitive α -Chloro Ketones

Causality & Self-Validation: By keeping the extraction temperature at 0-5°C, the kinetic energy required for the nucleophilic attack of water on the α -carbon is drastically reduced. Rapid phase separation minimizes the contact time between the aqueous phase and the electrophile[1].

  • Quenching: Quench the completed reaction mixture by pouring it into a separatory funnel containing a pre-chilled (0-5°C) mixture of organic solvent (e.g., Ethyl Acetate or DCM) and a mild buffer (pH 4-5, such as dilute citric acid or ammonium chloride). Do not use NaOH or NaHCO 3​ [1].

  • Extraction: Vigorously shake the funnel for no more than 30 seconds to ensure rapid phase transfer. Allow the layers to separate immediately.

  • Isolation: Drain the organic layer into an Erlenmeyer flask submerged in an ice bath.

  • Drying: Immediately add a generous amount of anhydrous Na 2​ SO 4​ or MgSO 4​ to the organic layer. Swirl for 5 minutes to scavenge all residual micro-droplets of water.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation of the oxazole ring.

References

  • Wipf Group, University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Pitt.edu. Available at: [Link]

  • PubMed Central (PMC). "On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives." Nih.gov. Available at:[Link]

  • ResearchGate. "The Decomposition of 2-Methyl- Δ 2-Oxazoline in Aqueous Solution." Researchgate.net. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one vs. Bromo Analogs

A Senior Application Scientist’s Guide to Haloketone Selection, Stability, and Heterocycle Synthesis Introduction & Strategic Overview In fragment-based drug discovery, the dimethyl-oxazole motif is highly valued for its...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Haloketone Selection, Stability, and Heterocycle Synthesis

Introduction & Strategic Overview

In fragment-based drug discovery, the dimethyl-oxazole motif is highly valued for its bioisosteric properties. When functionalizing this core—specifically via the synthesis of thiazoles or imidazoles—researchers frequently rely on alpha-haloketones as electrophilic building blocks[1].

The choice between 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one (CAS 1512604-21-5)[2] and its bromo analog dictates the entire synthetic workflow. This guide objectively compares their reactivity, handling profiles, and experimental performance to help you optimize your synthetic routes.

Mechanistic Causality: Chloride vs. Bromide as Leaving Groups

The fundamental difference between these two building blocks lies in the carbon-halogen bond. In nucleophilic substitution (SN2) reactions, the reaction rate is heavily dependent on the leaving group's ability to stabilize the developing negative charge in the transition state.

As established by , leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻[3]. The C-Br bond is weaker and more polarizable than the C-Cl bond, making the alpha-bromo ketone significantly more reactive[4]. However, this thermodynamic advantage comes at a practical cost:

  • The Bromo Analog : Highly reactive, allowing for room-temperature cyclizations. Yet, it is highly lachrymatory, prone to spontaneous degradation (darkening and polymerization), and often requires in situ generation or strict storage at -20°C[1].

  • The Chloro Analog : 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is chemically stable, less hazardous to handle, and has a long shelf-life at room temperature or 4°C[2]. While it requires harsher conditions or catalytic activation to react, its reliability makes it the preferred choice for scale-up.

Application: Hantzsch Thiazole Synthesis Pathway

The most common application for these haloketones is the Hantzsch thiazole synthesis. According to , this multi-step pathway begins with an SN2 attack by a thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic ring[5].

Pathway A Alpha-Haloketone (Chloro or Bromo) C SN2 Attack at Alpha-Carbon (Intermediate Formation) A->C B Thiourea / Thioamide (Nucleophile) B->C D Intramolecular Cyclization (Carbonyl Attack) C->D Fast for Br Slow for Cl E Dehydration (Aromatization) D->E F Substituted Thiazole (Target API Scaffold) E->F

Mechanistic pathway of Hantzsch thiazole synthesis comparing haloketone reactivity.

Quantitative Performance Comparison

To guide your reagent selection, the following table summarizes the operational parameters for both analogs during a standard Hantzsch cyclization with thiourea.

Parameter2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Reactivity (SN2) Moderate (Requires heat or NaI catalyst)High (Reacts at RT or mild heating)
Stability / Storage High / Room Temperature or 4°CLow / -20°C (Prone to decomposition)
Handling Profile Mildly lachrymatoryHighly lachrymatory
Typical Yield 75 - 85% (with NaI catalyst)80 - 95%
Reaction Time 4 - 8 hours (Reflux)1 - 2 hours (RT to 50°C)
Self-Validating Experimental Protocols

To ensure reproducibility, I have designed these protocols as self-validating systems. The visual and chemical cues built into the steps confirm the reaction's progress without requiring constant LC-MS sampling.

Protocol A: Direct Synthesis using the Bromo Analog Ideal for rapid library synthesis where the bromo-intermediate is generated in situ.

  • Preparation : Dissolve the thioamide (1.0 eq) in anhydrous ethanol (0.2 M).

  • Addition : Add 2-Bromo-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one (1.05 eq) dropwise at room temperature.

    • Self-Validation Cue: The solution will slightly warm up (exothermic SN2 attack) and may turn pale yellow.

  • Cyclization : Stir at 50°C for 1-2 hours.

  • Workup : Concentrate the solvent in vacuo. Neutralize with saturated NaHCO3.

    • Self-Validation Cue: Effervescence (CO2 release) confirms the neutralization of the HBr byproduct formed during cyclization.

  • Isolation : Extract with EtOAc, dry over MgSO4, and purify via flash chromatography.

Protocol B: Finkelstein-Assisted Synthesis using the Chloro Analog Ideal for scale-up and utilizing stable, commercially available starting materials.

  • Preparation : Dissolve 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one (1.0 eq) and thioamide (1.0 eq) in ethanol.

  • Catalyst Addition : Add Sodium Iodide (NaI) (0.1 - 0.2 eq).

    • Causality: As noted by, NaI converts the chloro-ketone to the highly reactive iodo-ketone in situ via halogen exchange[6].

    • Self-Validation Cue: A fine white precipitate (NaCl) will slowly form, visually confirming that the Finkelstein exchange is successfully driving the reaction forward.

  • Cyclization : Reflux the mixture (78°C) for 4-8 hours. Monitor by TLC (disappearance of the UV-active haloketone spot).

  • Workup : Cool to room temperature. Quench with water and neutralize with NaHCO3.

  • Isolation : Filter the resulting precipitate. Wash with cold water and dry to afford the pure thiazole derivative.

Workflow Step1 Substrate Preparation (Equilibrate to RT) Step2 Reagent Addition (Thiourea + NaI for Cl-analog) Step1->Step2 Step3 Reaction Heating (Reflux / MW) Step2->Step3 Step4 In-Process Control (TLC / Visual Precipitate) Step3->Step4 Step4->Step3 Incomplete (Continue Heating) Step5 Workup & Isolation (Neutralization/Filtration) Step4->Step5 Complete (Product Confirmed)

Self-validating experimental workflow for heterocycle synthesis from alpha-haloketones.

Conclusion

While the bromo analog of 1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one offers superior raw reactivity, its instability and lachrymatory nature make it cumbersome for routine benchwork. 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one provides an optimal balance of shelf-stability and reactivity. By employing a catalytic Finkelstein approach, researchers can bridge the reactivity gap, achieving high-yielding cyclizations without sacrificing reagent stability.

References
  • Title: 2-chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one Substance Information Source: NextSDS URL: [Link]

  • Title: Reactivity of Alkyl Halides in SN2 Reactions Source: Chemistry Steps URL: [Link]

  • Title: Synthetic Access to Aromatic α-Haloketones Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Thiazole Synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Comparative

Comparative Guide: HPLC Method Validation for Purity Analysis of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for nitrogen-containing heterocyclic intermediates. 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one (CAS 151...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for nitrogen-containing heterocyclic intermediates. 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one (CAS 1512604-21-5)[1] is a highly reactive building block used in the synthesis of complex active pharmaceutical ingredients (APIs). Because its chloroacetyl moiety is susceptible to rapid hydrolysis and the oxazole ring can undergo oxidative degradation[2], establishing a stability-indicating High-Performance Liquid Chromatography (HPLC) method is not just a regulatory formality—it is a chemical necessity to ensure downstream synthetic integrity.

This guide objectively compares column chemistries for the optimal retention of this specific oxazole derivative and provides a self-validating, step-by-step protocol grounded in the latest[3].

The Analytical Challenge: Column Chemistry Comparison

Standard reversed-phase (RP) methods often default to alkyl C18 columns. However, the basic nitrogen in the 1,3-oxazole ring strongly interacts with unendcapped or residual acidic silanols on traditional silica supports. This interaction leads to severe peak tailing and poor resolution of closely eluting synthesis-related impurities[4].

To establish the most robust method, we compared three stationary phases:

  • Standard C18: Relies purely on hydrophobic retention.

  • Polar-Embedded C18: Contains an amide linkage to shield residual silanols.

  • Pentafluorophenyl (PFP): Offers multimodal interactions (hydrophobic, π-π, dipole-dipole, and hydrogen bonding).

Table 1: Comparative Column Performance

Conditions: Isocratic 60:40 Water/Acetonitrile (0.1% TFA), Flow: 1.0 mL/min, Temp: 35°C, UV: 245 nm.

Column ChemistryRetention Time (min)USP Tailing Factor (As)Theoretical Plates (N)Resolution from Primary Degradant
Standard C18 4.21.85 (Fail)4,5001.2
Polar-Embedded C18 3.81.15 (Pass)8,2001.8
PFP (Recommended) 5.51.02 (Excellent)12,5002.6

Causality Insight: The PFP column vastly outperforms the standard C18. Why? The fluorinated aromatic ring of the PFP phase engages in strong π-π interactions with the oxazole ring, while the highly electronegative fluorine atoms induce dipole-dipole interactions with the chloroacetyl group. This multimodal retention mechanism enhances both selectivity and peak symmetry, preventing the tailing typically caused by basic nitrogen atoms.

SeparationMechanism cluster_interactions Stationary Phase Interactions (PFP Column) Analyte 2-Chloro-1-(dimethyl- 1,3-oxazol-5-yl)ethan-1-one H_bond Hydrogen Bonding (Oxazole Nitrogen) Analyte->H_bond Pi_Pi π-π Interactions (Oxazole Ring) Analyte->Pi_Pi Dipole Dipole-Dipole (Chloroacetyl Group) Analyte->Dipole Retention Enhanced Selectivity & Peak Symmetry H_bond->Retention Pi_Pi->Retention Dipole->Retention

Multimodal retention mechanisms of the oxazole derivative on a PFP stationary phase.

ICH Q2(R2) Method Validation Strategy

A validated method is a self-validating system designed to prove that the analytical procedure is fit for its intended purpose[5]. We align our validation protocol with the [3], which emphasize a lifecycle approach, ensuring that accuracy, precision, and robustness are mathematically proven[6].

ValidationWorkflow Start Method Optimization (PFP Column Selected) Specificity Specificity & Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range (LOQ to 120% of Target) Specificity->Linearity Accuracy Accuracy / Recovery (Spike Studies at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (DoE: Flow, Temp, pH) Precision->Robustness Report ICH Q2(R2) Validation Report Robustness->Report

ICH Q2(R2) Analytical Method Validation Workflow for Purity Analysis.

Step-by-Step Experimental Protocols

A self-validating protocol requires strict control over all variables. Below is the optimized methodology utilizing the superior PFP column chemistry.

Chromatographic Conditions
  • Column: High-purity PFP (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as an ion-pairing agent, further suppressing any residual silanol ionization).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient Program: 0–2 min (20% B), 2–10 min (20% to 70% B), 10–12 min (70% B), 12–12.1 min (return to 20% B), 12.1–15 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection: UV Photodiode Array (PDA) at 245 nm (λ_max for the oxazole chromophore).

  • Injection Volume: 10 µL.

Sample Preparation
  • Diluent: Water/Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 25.0 mg of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one reference standard. Dissolve and dilute to 25.0 mL with diluent (1.0 mg/mL).

  • System Suitability Testing (SST): Inject the standard solution six times. Acceptance criteria: %RSD of peak area ≤ 1.0%, USP Tailing Factor ≤ 1.5, Theoretical plates ≥ 10,000.

Forced Degradation (Specificity Protocol)

To prove the method is stability-indicating, the analyte is subjected to stress conditions to generate potential impurities[2].

  • Acid Hydrolysis: 1 mL of standard + 1 mL of 1N HCl, heated at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: 1 mL of standard + 1 mL of 0.1N NaOH, at room temp for 15 mins. Neutralize with 0.1N HCl. (Note: Chloroacetyl groups are highly base-labile).

  • Oxidation: 1 mL of standard + 1 mL of 3% H₂O₂, heated at 60°C for 2 hours.

  • Photolysis: Expose standard solution to UV light (254 nm) for 24 hours.

Validation Results & Scientific Causality

Following the execution of the protocols, the data must be synthesized to demonstrate compliance with ICH Q2(R2) acceptance criteria[3].

  • Specificity: The PDA detector confirmed peak purity for the main analyte peak across all stressed samples (Purity Angle < Purity Threshold). Base hydrolysis resulted in ~30% degradation, yielding a primary degradant (likely the corresponding alcohol from chloride displacement) eluting at 3.2 minutes, fully resolved from the main peak (Rs > 2.0). Causality: Proves no hidden co-elution exists between the API intermediate and its degradants.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the nominal concentration (0.05 µg/mL to 1.2 mg/mL). The correlation coefficient (R²) was 0.9998. Causality: A linear response across this wide dynamic range ensures that both trace impurities and the main assay component can be accurately quantified using the area normalization method.

  • Accuracy (Recovery): Assessed by spiking known quantities of the reference standard into a synthetic mixture of impurities at 50%, 100%, and 150% levels.

  • Precision: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst, different instrument) were evaluated using six preparations at 100% concentration.

Table 2: Summary of ICH Q2(R2) Validation Results for the PFP Method
Validation ParameterAcceptance CriteriaExperimental ResultStatus
System Suitability (%RSD) ≤ 1.0% (n=6)0.45%Pass
Specificity (Peak Purity) No co-elution, Purity Angle < ThresholdPurity Angle: 0.112 < Threshold: 0.250Pass
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.015 µg/mL / LOQ: 0.05 µg/mLPass
Linearity (R²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Precision (%RSD) ≤ 2.0%Intra-day: 0.6% / Inter-day: 0.8%Pass
Robustness Rs > 1.5 under deliberate variationsMin Rs = 2.4 (at pH +0.2)Pass

Conclusion

When validating a purity method for polar, nitrogen-containing heterocycles like 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, relying on standard C18 chemistries often introduces unacceptable peak tailing and poor resolution. By applying a chemically logical approach—switching to a PFP stationary phase to leverage multimodal interactions—we established a highly selective, stability-indicating method. This protocol, rigorously validated against ICH Q2(R2) standards, provides drug development professionals with a self-validating, robust framework for ensuring the chemical purity of critical pharmaceutical intermediates.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability Source: Journal of Health and Allied Sciences NU URL: [Link]

Sources

Validation

A Comparative Guide to Computational Modeling of Ligand Binding Affinity: A Case Study with 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

This guide provides a comprehensive, in-depth framework for the computational evaluation of ligand binding affinity. We will utilize 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, a novel oxazole-containing compound,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth framework for the computational evaluation of ligand binding affinity. We will utilize 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, a novel oxazole-containing compound, as our primary subject. The methodologies detailed herein are designed to objectively compare its potential efficacy against well-established inhibitors, providing researchers, scientists, and drug development professionals with a robust, field-proven workflow. Our approach emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a logical and self-validating cascade from initial screening to high-accuracy prediction.

The oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Given this prevalence, we have selected Cyclin-Dependent Kinase 2 (CDK2), a well-validated target in oncology, as a plausible protein for our case study. To establish a meaningful comparison, we will evaluate our lead compound against two known, potent CDK2 inhibitors.

Principles of Computational Binding Affinity Prediction

The primary goal of computational modeling in this context is to predict the binding free energy (ΔG) of a ligand to its protein target. A more negative ΔG indicates a stronger, more favorable interaction. Our workflow is structured as a funnel, beginning with computationally inexpensive methods for rapid screening and progressing to more rigorous, resource-intensive techniques for accurate, quantitative predictions. This tiered approach ensures that computational resources are allocated efficiently, with only the most promising candidates from initial stages advancing to more demanding analyses.

Target and Ligand Preparation: The Foundation of Accuracy

The quality of the initial structures dictates the reliability of all subsequent calculations. Garbage in, garbage out is the immutable law of computational chemistry.

Target Protein Selection and Preparation

Causality: CDK2 is selected as a representative protein kinase target. The protocol below details the preparation of its crystal structure, a critical first step to ensure a physiologically relevant model.

Protocol:

  • Structure Retrieval: Download the 3D crystal structure of human CDK2 in complex with a known ligand from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1HCK.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water, co-solvents, and the co-crystallized ligand. This is done to create a clean binding site for our docking experiments.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on a physiological pH of 7.4. This step is crucial for accurately modeling electrostatic interactions and hydrogen bonds.

  • Structural Minimization: Perform a brief energy minimization of the protein structure using a molecular mechanics force field (e.g., AMBER, CHARMM). This relieves any steric clashes or unfavorable geometries present in the crystal structure.

Ligand Preparation

Causality: Ligands must be converted from their 2D representations into low-energy 3D conformers with correct protonation states and charges to be used in docking and simulation.

Protocol:

  • 2D to 3D Conversion: Sketch the lead compound, 2-Chloro-1-(4,5-dimethyl-1,3-oxazol-5-yl)ethan-1-one, and the two comparator compounds (e.g., Roscovitine and Dinaciclib) using a molecular editor.

  • Conformer Generation: Generate multiple low-energy 3D conformations for each ligand. This is important because the ligand may adopt a different shape upon binding than it does in its unbound state.

  • Charge Calculation: Assign partial atomic charges to each ligand atom using a quantum mechanical method (e.g., AMBER's antechamber with AM1-BCC). Accurate charge distribution is fundamental for calculating interaction energies.

Methodology I: Molecular Docking for Initial Pose Prediction

Molecular docking is a computationally efficient method used to predict the preferred orientation, or "pose," of a ligand when bound to a protein.[4][5] It provides a rapid, qualitative assessment of binding and is ideal for screening large numbers of compounds.

Causality: We use docking to generate plausible binding hypotheses. The scoring functions provide a first-pass estimation of binding affinity, allowing us to rank our compounds and identify key interacting residues.[6][7] While fast, these scores are not a substitute for more rigorous free energy calculations.[8]

Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Prepared Protein (Receptor) grid Define Binding Site (Grid Box Generation) p_prep->grid l_prep Prepared Ligands (3D Conformers) dock Run Docking Algorithm (e.g., AutoDock Vina) l_prep->dock grid->dock poses Generate Binding Poses (Ranked by Score) dock->poses analysis Analyze Top Pose: - Docking Score - H-Bonds - Hydrophobic Interactions poses->analysis

Caption: High-level workflow for molecular docking.

Experimental Protocol: Molecular Docking using AutoDock Vina
  • Prepare Receptor: Convert the prepared PDB file of CDK2 into the PDBQT format, which includes atomic charges and atom types required by AutoDock.

  • Prepare Ligands: Convert the prepared 3D structures of the three ligands into the PDBQT format.

  • Define Binding Site: Define a grid box that encompasses the known active site of CDK2. The size and center of this box tell the docking algorithm where to search for binding poses.

  • Run Docking: Execute the docking simulation for each ligand against the prepared receptor. Set the exhaustiveness parameter to a high value (e.g., 16) to ensure a thorough search of the conformational space.

  • Analyze Results: For each ligand, analyze the top-ranked binding pose. Record the predicted binding affinity (docking score in kcal/mol) and visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Data Summary: Docking Results
CompoundDocking Score (kcal/mol)Key Interacting Residues (Example)
2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one -7.2Leu83, Glu81, Ile10
Roscovitine (Comparator 1)-9.5Leu83, Phe80, Lys33
Dinaciclib (Comparator 2)-11.8Leu83, Asp86, Gln131

Note: Data is illustrative and will vary based on the specific software and parameters used.

Methodology II: Molecular Dynamics for Stability Assessment

While docking provides a static snapshot, molecular dynamics (MD) simulations introduce motion, allowing us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[9][10]

Causality: MD simulations validate the stability of the docked pose. A ligand that remains stably bound in its initial docked position throughout the simulation is more likely to be a true binder. This step also allows us to analyze the role of explicit water molecules and protein flexibility, which are ignored in most docking protocols.

MD Simulation Workflow

G start Best Docked Pose (Protein-Ligand Complex) solvate Solvate with Water & Add Ions start->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT & NPT Ensembles) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production trajectory Generate Trajectory File production->trajectory analysis Analyze Trajectory: - RMSD - RMSF - Hydrogen Bonds trajectory->analysis

Caption: Standard workflow for an all-atom molecular dynamics simulation.

Experimental Protocol: MD Simulation using GROMACS
  • System Setup: Take the top-ranked docked complex from the previous step.

  • Force Field Application: Choose an appropriate force field (e.g., AMBER ff14SB for the protein, GAFF2 for the ligand).

  • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

  • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the complex and the solvent.

  • Equilibration: Perform two short equilibration phases. First, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature. Second, under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the density.

  • Production Run: Run the production MD simulation for a duration sufficient to observe convergence of properties (e.g., 100 nanoseconds).

  • Trajectory Analysis: Analyze the resulting trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, the Root Mean Square Fluctuation (RMSF) of protein residues, and the persistence of key hydrogen bonds over time.

Data Summary: MD Stability Metrics
CompoundLigand RMSD (Å, Avg.)Protein Backbone RMSD (Å, Avg.)Key H-Bond Occupancy (%)
Lead Compound 1.8 ± 0.41.5 ± 0.2Glu81: 75%
Roscovitine1.3 ± 0.31.4 ± 0.2Leu83: 92%, Lys33: 88%
Dinaciclib1.1 ± 0.21.3 ± 0.1Asp86: 95%, Gln131: 91%

Note: Lower RMSD values indicate greater stability. Higher H-Bond occupancy indicates a more persistent and stable interaction.

Methodology III: Binding Free Energy Calculations

This final stage employs the most computationally demanding but accurate methods to calculate the binding free energy (ΔG).

Causality: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) provide a quantitative prediction of binding affinity that can be directly compared with experimental data (e.g., Ki or IC50 values). FEP is considered the gold standard for accuracy in relative binding free energy calculations.[11][12]

Thermodynamic Cycle for Relative Binding Free Energy (RBFE)

G ΔΔG_bind = ΔG_bind(2) - ΔG_bind(1) = ΔG_complex - ΔG_solv P_L1 Protein + Ligand 1 (in solution) PL1 Protein:Ligand 1 Complex P_L1->PL1  ΔG_bind(1) P_L2 Protein + Ligand 2 (in solution) P_L1->P_L2 ΔG_solv(1→2) (Alchemical Transformation) PL2 Protein:Ligand 2 Complex PL1->PL2 ΔG_complex(1→2) (Alchemical Transformation) P_L2->PL2  ΔG_bind(2)

Caption: Thermodynamic cycle used in Relative Binding Free Energy (RBFE) calculations via FEP.

Experimental Protocol: Free Energy Perturbation (FEP)
  • System Preparation: Prepare systems for the two ligands to be compared (e.g., the lead compound and Roscovitine) in both the solvated (unbound) state and the complex (bound) state, based on the stable MD trajectories.

  • Define Perturbation Pathway: Create a hybrid topology where one ligand is "alchemically" transformed into the other over a series of intermediate steps (windows).

  • Run Window Simulations: For each state (bound and unbound), run a short MD simulation for each intermediate window of the alchemical transformation.

  • Calculate Free Energy: Use statistical mechanics, specifically the Zwanzig equation, to calculate the free energy change for each window and sum them to get the total ΔG for the transformation in both the bound (ΔG_complex) and unbound (ΔG_solv) states.[13]

  • Calculate Relative Binding Affinity: The relative binding free energy (ΔΔG) is the difference between the free energy of perturbation in the complex and in solution (ΔΔG = ΔG_complex - ΔG_solv).

Final Comparative Data Summary
CompoundDocking Score (kcal/mol)Ligand Stability (RMSD, Å)Predicted ΔΔG (kcal/mol) (vs. Lead Compound)
Lead Compound -7.21.80.0 (Reference)
Roscovitine-9.51.3-2.1 ± 0.5
Dinaciclib-11.81.1-4.3 ± 0.6

Note: A negative ΔΔG indicates that the compound binds more tightly than the reference compound.

Conclusion and Synthesis

This guide outlines a systematic, multi-tiered computational workflow to assess and compare the binding affinity of a novel compound.

  • Molecular Docking provided an initial, rapid screening that ranked Dinaciclib as the most promising binder, followed by Roscovitine and our lead compound.

  • Molecular Dynamics simulations added a layer of validation, confirming that the docked poses for all three compounds, particularly the known inhibitors, were stable over time.

  • Free Energy Perturbation delivered the most accurate, quantitative prediction, confirming the rank order from docking and predicting that Dinaciclib binds with significantly higher affinity than the lead compound.

By integrating these methods, researchers can build a comprehensive and reliable in silico case for a compound's potential before committing significant resources to chemical synthesis and in vitro testing.[14][15] This self-validating system, where computationally cheaper methods generate hypotheses tested by more rigorous techniques, represents a cornerstone of modern, computer-aided drug design.

References

  • Pohorille, A., Jarzynski, C., & Chipot, C. (2010). Computations of Standard Binding Free Energies with Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 114(32), 10235–10253. [Link]

  • Maven Regulatory Solutions. (2024). The Role of Free Energy Perturbation in Drug Discovery: Enhancing Binding Affinity Predictions. Maven Regulatory Solutions. [Link]

  • Vyas, V. K., Ukawala, R. D., Ghate, M., & Chintha, C. (2012). Basics, types and applications of molecular docking: A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 1-10. [Link]

  • Nguyen, T. T., Zhang, J., Wu, M., & Wei, G. W. (2024). CAML: Commutative Algebra Machine Learning A Case Study on Protein–Ligand Binding Affinity Prediction. Journal of Chemical Information and Modeling, 64(13), 4343–4354. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Computational methods for calculation of ligand-binding affinity. International Journal of Quantum Chemistry, 115(15), 955-967. [Link]

  • Cresset Group. (n.d.). Free Energy Perturbation (FEP). Cresset Group. [Link]

  • Li, H., Sadiq, S. K., & Noé, F. (2024). Prediction of protein–ligand binding affinity via deep learning models. Briefings in Bioinformatics, 25(2), bbae077. [Link]

  • Dahiya, K., & Sharma, S. (2023). Molecular docking in drug design: Basic concepts and application spectrums. Biochemical and Cellular Archives, 23(1), 1-10. [Link]

  • Rowan University. (n.d.). Free-Energy Perturbation. Rowan University. [Link]

  • Hilaris Publisher. (2023). A Computational Model for Predicting Protein−Ligand Interactions in Drug Discovery Using Deep Learning Techniques. Journal of Computer Science & Systems Biology, 16(5). [Link]

  • Mori, T., Izuchi, S., & Komeiji, Y. (2020). Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model. PLOS ONE, 15(3), e0230233. [Link]

  • Wikipedia. (2023). Free-energy perturbation. Wikipedia. [Link]

  • Thieme. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. [Link]

  • Scoffin, R. (2024). Overcoming the complexity of free energy perturbation calculations. Drug Target Review. [Link]

  • Oh, J., Lee, S., & Choi, S. (2012). An Efficient Computational Method for Calculating Ligand Binding Affinities. PLOS ONE, 7(8), e42753. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]

  • Chen, J., & Luo, R. (2019). Using Molecular Dynamics Free Energy Simulation to Compute Binding Affinities of DNA G-Quadruplex Ligands. In G-Quadruplex DNA (pp. 239-258). Humana, New York, NY. [Link]

  • Gapsys, V., & de Groot, B. L. (2023). Free Energy Simulations to Quantitatively Study Biomolecule Stability and Binding. ChemRxiv. [Link]

  • KBbox. (n.d.). Small Molecule Docking. KBbox: Methods. [Link]

  • Tayfuroglu, O., & Gümüş, Z. H. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. Journal of Chemical Information and Modeling, 62(17), 4160–4170. [Link]

  • Tunc, H., & Tastan, O. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

  • Khan, I., et al. (2024). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 17(3), 105578. [Link]

  • Kakkar, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 36-62. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one

As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Chloro-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, a halogenated ketone, demand a rigorous and informed approach. This guide provides a comprehensive framework for its proper disposal, grounded in established laboratory safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and minimize environmental impact.

Core Principle: Hazard Recognition and Classification

2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one is a halogenated organic compound. This classification is paramount as it dictates the required disposal pathway. Halogenated waste streams are treated differently than non-halogenated streams due to the potential for forming corrosive byproducts like hydrochloric acid during incineration and other environmental concerns.[1][2][3] Therefore, this compound must not be disposed of via sanitary sewer or regular trash.[2][4][5]

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure allows for a reliable hazard assessment based on analogous compounds. Structurally similar chlorinated and oxazole-containing molecules are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8] Some may also act as skin sensitizers.[9]

Table 1: Anticipated Hazard Profile

Hazard Classification GHS Category Rationale
Skin Corrosion/Irritation Category 2 Based on data for similar chlorinated organic compounds.[6][7]
Serious Eye Damage/Irritation Category 2 A common hazard for this class of chemicals.[6][7]
Specific Target Organ Toxicity Category 3 Potential for respiratory tract irritation.[6][8]

| Skin Sensitization | Category 1 | Possible based on data for related oxazolone structures.[9] |

Given this profile, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Essential Safety and Handling Protocols

Prior to generating waste, ensure the following safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

  • Engineering Controls : All handling of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one, including weighing, transferring, and adding to waste containers, must be performed within a properly functioning certified chemical fume hood.[2][3] This minimizes the risk of inhaling potentially irritating vapors or dust.

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory to prevent dermal and ocular exposure.[2][3]

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection : Chemically resistant nitrile gloves. Always consult the glove manufacturer's compatibility chart.

    • Body Protection : A standard laboratory coat, long pants, and closed-toe shoes are required to protect skin from accidental splashes.

Step-by-Step Disposal Procedure

The disposal of this compound is not merely a suggestion but a requirement for regulatory compliance. Follow this validated protocol to ensure safety and adherence to standards.

Step 1: Select the Correct Waste Container Choose a container that is in good condition, leak-proof, and chemically compatible.[10] Polyethylene or glass containers are generally suitable. Avoid metal containers, as some halogenated solvents can degrade to form acids that corrode metal.[11] The container must have a secure, tight-fitting lid.[1][10]

Step 2: Segregate the Waste Stream This is the most critical step in the disposal process.

  • The waste container must be designated exclusively for halogenated organic waste .[2][3]

  • Do Not mix this waste with non-halogenated solvents, as this unnecessarily complicates and increases the cost of disposal.[1][12]

  • Do Not mix with strong acids, bases, or oxidizing agents.[1][7] Incompatible materials can lead to dangerous chemical reactions, gas generation, or container pressurization.

Step 3: Label the Container Correctly and Immediately As soon as the first drop of waste is added, the container must be labeled.[1][12] The label must include:

  • The words "HAZARDOUS WASTE ".[1][10]

  • The full chemical name: "2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one ".

  • An accurate estimate of the concentration and the solvent matrix (e.g., "in Acetonitrile").

  • The appropriate hazard identification (e.g., "Irritant," "Toxic").

Step 4: Accumulate Waste Safely

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • The container must be kept closed at all times except when actively adding waste.[1][10] This prevents the release of vapors into the laboratory environment.

  • Ensure the waste container is stored in secondary containment to control any potential leaks or spills.

Step 5: Arrange for Final Disposal When the container is nearly full (do not overfill), or if waste generation is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[10] Follow their specific procedures for requesting a waste collection.

Emergency Protocol: Spill Management

In the event of a small, manageable spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Ensure your PPE is intact. If contaminated, retreat and don fresh PPE.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Place the collected material into a designated hazardous waste container, label it appropriately, and dispose of it according to the protocol in Section 3.[6][11]

  • Clean the spill area thoroughly.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team or EHS.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Container (e.g., Glass, Polyethylene) fume_hood->container segregate Designate as 'HALOGENATED ORGANIC WASTE' container->segregate labeling Label Immediately: 'HAZARDOUS WASTE' + Chemical Name segregate->labeling store Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->store keep_closed Keep Container Tightly Closed store->keep_closed ehs Request Pickup from Environmental Health & Safety (EHS) keep_closed->ehs

Caption: Disposal workflow for 2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one.

By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University Engineering website. [Link]

  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet: Oxazolone. Retrieved from Sigma-Aldrich website. [Link]

  • Angene Chemical. (2025, March 22). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from Angene Chemical website. [Link]

  • Agricultural Marketing Service, USDA. (n.d.). NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling. Retrieved from USDA website. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from Chemistry LibreTexts website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10176306, 2-Chloro-1,3-dimethylimidazolinium chloride. Retrieved from PubChem. [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University website. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from American Chemical Society website. [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from Science Ready website. [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University website. [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from MIT website. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one
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2-Chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one
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